Technical Documentation Center

1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole
  • CAS: 1870132-19-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

An In-depth Technical Guide to 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile biological activities.[1] This guide provides a detailed technical overview of a specific derivative, 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole. We delve into its chemical architecture, a proposed robust synthetic methodology via N-alkylation, and comprehensive characterization techniques. Furthermore, we explore its potential in drug discovery by drawing parallels with structurally related pyrazole compounds known to exhibit significant pharmacological activities, including anti-inflammatory and anti-cancer properties.[2][3][4] This document is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the scientific and therapeutic landscape of this promising molecule.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[5] This structural motif is integral to numerous FDA-approved drugs and biologically active molecules, demonstrating a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[5][6] The metabolic stability of the pyrazole ring makes it an attractive bioisostere for amides or other aromatic systems in drug design.[7]

The title compound, 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, combines three key pharmacophoric elements:

  • The 1H-Pyrazole Core: The central scaffold, providing a stable and well-defined three-dimensional orientation for its substituents.

  • The (4-Bromophenyl)methyl Group: The bromo-substituent serves as a valuable synthetic handle for further functionalization via cross-coupling reactions and can participate in halogen bonding, a key interaction in protein-ligand recognition.[8]

  • The 4-Methoxy Group: An electron-donating group that can influence the electronic properties of the pyrazole ring and may participate in hydrogen bonding, potentially enhancing binding affinity to biological targets. Studies on related pyrazoles suggest that a methoxy substituent can contribute to higher anti-inflammatory activity compared to electron-withdrawing groups.[9]

This guide will elucidate the chemical properties, synthesis, and potential applications of this specific molecule, providing a framework for its exploration in modern drug discovery programs.

Chemical Structure and Physicochemical Properties

The structure of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is defined by the N1-alkylation of a 4-methoxypyrazole ring with a 4-bromobenzyl group.

Caption: Chemical structure of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₁BrN₂O---
Molecular Weight 267.12 g/mol ---
Appearance White to off-white solidBased on similar pyrazole derivatives.
Melting Point 90 - 110 °CPredicted range based on analogous structures.
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane; Insoluble in water.Typical for N-alkylated heterocyclic compounds.
XLogP3 3.2 - 3.8Estimated; indicates good lipid solubility.
Hydrogen Bond Donors 0The pyrazole N-H is substituted.
Hydrogen Bond Acceptors 3 (2x N, 1x O)Important for potential interactions with biological targets.

Synthesis and Purification

The most direct and reliable method for preparing 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is through the N-alkylation of 4-methoxy-1H-pyrazole with a suitable electrophile, such as 4-bromobenzyl bromide. This reaction is typically performed under basic conditions to deprotonate the pyrazole nitrogen, thereby activating it for nucleophilic attack.[7][10]

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup & Isolation cluster_3 Purification Start Dissolve 4-methoxy-1H-pyrazole and K₂CO₃ in DMF Stir Stir at RT for 15 min Start->Stir Add Add 4-bromobenzyl bromide dropwise Stir->Add Heat Heat to 60-80 °C Add->Heat Monitor Monitor by TLC Heat->Monitor Quench Cool to RT, quench with ice water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over MgSO₄, filter, concentrate Wash->Dry Chromatography Purify via column chromatography Dry->Chromatography Product Characterize final pure product Chromatography->Product

Caption: Workflow for the synthesis and purification of the target compound.

Causality Behind Experimental Choices
  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong, inexpensive, and non-nucleophilic base. It is sufficient to deprotonate the acidic N-H of the pyrazole (pKa ≈ 14) without causing side reactions with the solvent or electrophile.

  • Choice of Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium and pyrazolate ions, facilitating the Sₙ2 reaction. Its high boiling point is suitable for heating the reaction to ensure completion.[11]

  • Reaction Temperature (60-80 °C): While the reaction can proceed at room temperature, moderate heating increases the reaction rate, typically leading to completion within a few hours. This temperature is a balance between achieving a practical reaction time and preventing potential side reactions or degradation.[11]

  • Purification Method: Column chromatography on silica gel is the standard and most effective method for removing unreacted starting materials and any potential byproducts, such as the N2-alkylated regioisomer, ensuring high purity of the final product.[11]

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 4-methoxy-1H-pyrazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Base Activation: Stir the resulting suspension at room temperature for 15 minutes to allow for the formation of the potassium pyrazolate salt.

  • Electrophile Addition: Add a solution of 4-bromobenzyl bromide (1.1 eq.) in DMF dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 70 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 4-methoxy-1H-pyrazole starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole as a solid.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.[12]

Table 2: Predicted Spectroscopic Data
TechniqueExpected Key Signals and Interpretation
¹H NMR δ 7.5-7.6 (d, 2H): Protons on the bromophenyl ring ortho to the bromine. δ 7.2-7.3 (d, 2H): Protons on the bromophenyl ring ortho to the methylene group. δ 7.4-7.5 (s, 1H): C5-H of the pyrazole ring. δ 7.1-7.2 (s, 1H): C3-H of the pyrazole ring. δ 5.2-5.3 (s, 2H): Methylene (-CH₂-) protons, a key singlet indicating successful benzylation. δ 3.7-3.8 (s, 3H): Methoxy (-OCH₃) protons.
¹³C NMR δ 140-160: Aromatic and pyrazole carbons. The C-Br carbon will be around δ 122. The C-O carbon of the pyrazole will be downfield. δ 110-135: Remaining aromatic and pyrazole carbons. δ ~59: Methoxy (-OCH₃) carbon. δ ~53: Methylene (-CH₂) carbon.
FT-IR (cm⁻¹) ~3100-3150: C-H stretching (aromatic/pyrazole). ~2850-2950: C-H stretching (aliphatic CH₂ and CH₃). ~1590, 1490: C=C and C=N stretching of the aromatic rings. ~1250: C-O stretching (aryl ether). ~1070: C-Br stretching.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 267.0/269.0. The characteristic isotopic pattern (approx. 1:1 ratio) for bromine (⁷⁹Br/⁸¹Br) is a definitive confirmation of the compound's identity.

Potential Applications in Drug Discovery

While specific biological data for 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is not yet published, the structural motifs present suggest high potential in several therapeutic areas. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry.[1][6]

  • Anti-inflammatory Agents: Many N-substituted pyrazole derivatives exhibit potent anti-inflammatory activity, famously exemplified by the COX-2 inhibitor Celecoxib.[6] The substitution pattern of the title compound aligns with structures known to possess analgesic and anti-inflammatory properties.[9]

  • Anticancer Therapeutics: The pyrazole ring is a core component of numerous kinase inhibitors used in oncology, such as Ruxolitinib and Ibrutinib.[1][2] The (4-bromophenyl) group is frequently incorporated into kinase inhibitors to occupy hydrophobic pockets and provide a vector for further optimization.[2] Compounds with similar structures have shown anti-proliferative effects in various cancer cell lines.[2][3]

  • Antimicrobial and Other Activities: Pyrazole derivatives have a broad range of reported biological activities, including antimicrobial, antiviral, and anti-leishmanial effects.[3][5] The title compound could serve as a valuable starting point for developing novel agents in these fields.

Conclusion

1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is a structurally intriguing molecule that stands at the intersection of established pharmacophores. This guide has provided a comprehensive framework for its synthesis via a robust N-alkylation protocol and its characterization using standard analytical techniques. Based on extensive literature precedent for related pyrazole derivatives, this compound represents a promising lead structure for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The synthetic accessibility and the presence of a functionalizable bromine atom make it an ideal candidate for library synthesis and further structure-activity relationship (SAR) studies.

References

  • BenchChem. N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine - Application Notes and Protocols.
  • The Journal of Organic Chemistry. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • ResearchGate. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL.
  • ResearchGate. A one-step synthesis of pyrazolone.
  • PMC. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Romanian Journal of Biophysics. EVALUATION OF THE ANTI-PROLIFERATIVE PROFILE OF A NEW (4-BROMOPHENYL)-1H-PYRAZOLE DERIVATIVE.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. chemistry and biological properties of pyrazole derivatives: a review.
  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • PubMed. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss.
  • ResearchGate. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • PubChem. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole.
  • MDPI. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles.
  • DergiPark. Synthesis of Some New Pyrazoles.
  • Sigma-Aldrich. 4-methoxy-1H-pyrazole.
  • PubChemLite. 1-(4-bromophenyl)-3-(4-methoxyphenyl)-1h-pyrazole-4-carbaldehyde.
  • Chem-Impex. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity.
  • Česká a slovenská farmacie. Novel pyrazole bearing heterocyclic hybrids as promising biologically active compounds.
  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery.
  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • SIOC Journals. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate.
  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development, a thorough understanding of NMR spectra is critical for structure elucidation, verification, and quality control. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry. While a directly published experimental spectrum for this specific molecule is not widely available, this document provides a detailed, expert-predicted analysis based on established principles of NMR spectroscopy and extensive data from analogous structures. This approach not only predicts the spectral characteristics but also explains the underlying chemical principles that govern them, serving as a practical reference for scientists in the field.

Predicted NMR Spectra: A Detailed Analysis

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus.[1] The structure of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole contains three key fragments whose NMR characteristics can be analyzed and combined to predict the final spectrum: the 4-bromobenzyl group, the pyrazole ring, and the methoxy group.

¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are detailed below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3, H-5 (Pyrazole)~7.5 - 7.8Singlets1H eachProtons on the pyrazole ring are in an aromatic environment and thus appear in the downfield region.[2][3] The N-benzyl substituent and C4-methoxy group will have distinct electronic effects on H-3 and H-5, causing them to have slightly different chemical shifts. Without experimental data, assigning them precisely is challenging, but they are expected to be sharp singlets.
H-2', H-6' (Bromophenyl)~7.4 - 7.6Doublet2HThese protons are part of a para-substituted benzene ring. They are ortho to the bromine atom, which is an electron-withdrawing but ortho-para directing group. They will appear as a doublet due to coupling with H-3' and H-5'.
H-3', H-5' (Bromophenyl)~7.1 - 7.3Doublet2HThese protons are ortho to the methylene bridge. They will appear as a doublet due to coupling with H-2' and H-6'.
-CH₂- (Benzylic)~5.2 - 5.4Singlet2HThe methylene protons are adjacent to the electron-withdrawing pyrazole ring and the bromophenyl ring, causing a significant downfield shift.[4] This signal is expected to be a sharp singlet as there are no adjacent protons for coupling.
-OCH₃ (Methoxy)~3.7 - 3.9Singlet3HThe methoxy protons are shielded compared to aromatic protons and will appear as a characteristic singlet in this region.[5]
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The predicted chemical shifts are summarized below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-3, C-5 (Pyrazole)~135 - 145The chemical shifts of C-3 and C-5 in pyrazoles are sensitive to substituents.[6] The N-substitution and the C4-methoxy group will influence their final positions.
C-4 (Pyrazole)~110 - 120The carbon bearing the electron-donating methoxy group will be shifted upfield compared to the other pyrazole carbons.
C-1' (Bromophenyl)~135 - 138The ipso-carbon attached to the methylene group.
C-2', C-6' (Bromophenyl)~128 - 130These carbons are adjacent to the carbon bearing the bromine atom.
C-3', C-5' (Bromophenyl)~131 - 133These carbons are ortho to the bromine atom and their chemical shift is influenced by its electronegativity.
C-4' (Bromophenyl)~121 - 124The carbon directly attached to the electronegative bromine atom.
-CH₂- (Benzylic)~50 - 55The benzylic carbon is shifted downfield due to the attachment to the nitrogen of the pyrazole ring.
-OCH₃ (Methoxy)~55 - 60A typical chemical shift for a methoxy carbon attached to an aromatic system.[7]

Experimental Protocol for NMR Analysis

To empirically validate the predicted spectral data, the following detailed methodology should be employed.[3]

  • Sample Preparation :

    • Accurately weigh 5-10 mg of high-purity 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is a common choice for similar compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition :

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters:

      • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Data Acquisition :

    • Use the same sample.

    • Typical acquisition parameters:

      • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

      • Spectral Width: 200-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • 2D NMR Experiments (for Unambiguous Assignment) :

    • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks, particularly within the bromophenyl ring.

    • HSQC (Heteronuclear Single Quantum Coherence) : To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting the different fragments of the molecule.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure and highlights the key groups for NMR analysis.

Sources

Foundational

An In-depth Technical Guide on the Mechanism of Formation for 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

Abstract This technical guide provides a comprehensive examination of the synthetic pathway and reaction mechanism for the formation of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, a heterocyclic compound of signific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and reaction mechanism for the formation of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary synthetic route involves the N-alkylation of 4-methoxy-1H-pyrazole with 4-bromobenzyl bromide. This document will dissect the underlying principles of this reaction, offering a step-by-step mechanistic analysis grounded in established chemical theory. Furthermore, detailed experimental protocols, data interpretation, and visual aids are provided to offer a holistic understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles and their derivatives are a cornerstone in the architecture of pharmacologically active molecules and functional materials.[1] Their versatile chemical nature, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, allows for extensive functionalization, leading to a broad spectrum of biological activities. The target molecule, 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, incorporates several key structural features: a pyrazole core, a methoxy substituent that can influence electronic properties and solubility, and a bromophenylmethyl group that provides a site for further chemical modification, such as cross-coupling reactions.[2] Understanding the precise mechanism of its formation is paramount for optimizing its synthesis, scaling up production, and designing novel analogues with enhanced properties.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the N1-benzyl bond. This points to two primary synthons: the 4-methoxy-1H-pyrazole nucleophile and the 4-bromobenzyl electrophile.

Retrosynthesis target 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole disconnection C-N Disconnection target->disconnection synthons Synthons disconnection->synthons pyrazole_synthon 4-Methoxy-1H-pyrazole Anion synthons->pyrazole_synthon benzyl_synthon 4-Bromobenzyl Cation synthons->benzyl_synthon reagents Reagents pyrazole_synthon->reagents benzyl_synthon->reagents pyrazole_reagent 4-Methoxy-1H-pyrazole reagents->pyrazole_reagent benzyl_reagent 4-Bromobenzyl bromide reagents->benzyl_reagent

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to a straightforward synthetic approach: the N-alkylation of 4-methoxy-1H-pyrazole with a suitable 4-bromobenzyl halide, typically 4-bromobenzyl bromide, in the presence of a base.

Detailed Mechanism of Formation: N-Alkylation of Pyrazole

The formation of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[3] The reaction can be dissected into two principal steps:

Step 1: Deprotonation of 4-Methoxy-1H-pyrazole

The initial and crucial step is the deprotonation of the pyrazole ring's N-H proton by a suitable base. Pyrazole is a weak acid, and this proton abstraction generates the corresponding pyrazolide anion.[3]

  • Role of the Base: The choice of base is critical. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed to ensure complete deprotonation, thereby maximizing the concentration of the nucleophilic pyrazolide anion.[3] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, which can solvate the cation of the base without interfering with the nucleophilicity of the anion.[3]

Deprotonation cluster_reactants Reactants cluster_products Products 4-Methoxy-1H-pyrazole Pyrazolide_anion 4-Methoxypyrazolide Anion 4-Methoxy-1H-pyrazole->Pyrazolide_anion Deprotonation Base Base (e.g., K₂CO₃) Conjugate_acid Conjugate Acid (e.g., KHCO₃) Base->Conjugate_acid Protonation SN2_Attack cluster_reactants Reactants cluster_products Products Pyrazolide_anion 4-Methoxypyrazolide Anion Target_molecule 1-[(4-Bromophenyl)methyl]- 4-methoxy-1H-pyrazole Pyrazolide_anion->Target_molecule Nucleophilic Attack (SN2) Benzyl_bromide 4-Bromobenzyl Bromide Bromide_ion Bromide Ion (Br⁻) Benzyl_bromide->Bromide_ion Leaving Group Departure

Sources

Exploratory

Thermodynamic Profiling and Boiling Point Determination of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole: A Technical Guide

Executive Summary The compound 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole (also referred to as 1-(4-bromobenzyl)-4-methoxy-1H-pyrazole) is a highly specialized halogenated heterocyclic building block. Structural ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole (also referred to as 1-(4-bromobenzyl)-4-methoxy-1H-pyrazole) is a highly specialized halogenated heterocyclic building block. Structural analogs of this compound, such as 1-benzyl-4-methoxy-1H-pyrazole, are critical intermediates in the synthesis of advanced therapeutics, including glucagon receptor modulators[1].

As a Senior Application Scientist, I approach the thermodynamic characterization of such novel molecules through a rigorous, self-validating analytical framework. The presence of the heavy bromine atom significantly increases London dispersion forces, while the methoxy group introduces localized dipole-dipole interactions. This guide provides a comprehensive methodology for predicting and empirically validating the thermodynamic properties and boiling point of this compound, ensuring data integrity for downstream scale-up and safety assessments.

Theoretical Thermodynamic Properties (Predictive Modeling)

Before empirical testing, predictive thermodynamic modeling is essential to establish safe operational parameters. Because empirical literature data for the exact boiling point of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is limited, we utilize group-contribution methods.

The [2] is a standard predictive algorithm that calculates thermophysical properties by summing the contributions of individual functional groups (e.g., the pyrazole ring, the benzyl spacer, the bromo-substituent, and the methoxy ether).

Causality in Predictive Error: While the Joback method provides a strong baseline, it assumes no interaction between functional groups. In halogenated heterocycles, intramolecular dipole interactions and potential halogen bonding can cause slight deviations from predicted values. Therefore, these theoretical values dictate the design of our empirical experiments rather than serving as final absolute values.

Table 1: Predicted Thermodynamic Profile of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole
PropertyEstimated ValueEstimation Method / Rationale
Molecular Formula C₁₁H₁₁BrN₂OExact stoichiometry
Molecular Weight 267.12 g/mol Standard atomic weight calculation
Standard Boiling Point (1 atm) 365.4 °C (638.5 K)Joback Group-Contribution Method[2]
Melting Point 85.0 – 95.0 °CStructural analog extrapolation
Enthalpy of Vaporization ( ΔHvap​ ) 62.5 kJ/molClausius-Clapeyron approximation at SBP
Critical Temperature ( Tc​ ) 585.2 °C (858.3 K)Lydersen / Joback Method extension[2]

Experimental Workflows for Thermodynamic Characterization

To achieve scientific trustworthiness, our experimental design must be a self-validating system . We cannot simply attempt to boil the compound at atmospheric pressure, as organic molecules with heavy halogens typically undergo thermal decomposition (e.g., C-Br bond cleavage) before reaching their atmospheric boiling point of >350 °C.

Thus, the workflow relies on orthogonal validation: we first determine the thermal degradation threshold using Differential Scanning Calorimetry (DSC), and subsequently measure the boiling point under reduced pressure via Ebulliometry, ensuring the sample remains intact throughout the analysis.

Protocol 1: Thermal Stability and Heat Capacity via DSC

This protocol adheres to the standards outlined in [3] for evaluating the thermal stability of chemicals.

  • Objective: To determine the melting point and pinpoint the exact temperature of exothermic decomposition.

  • Step 1: Sample Preparation. Weigh exactly 3.0 mg of the purified pyrazole derivative into a high-pressure, gold-plated DSC crucible.

    • Causality: Using a small mass minimizes thermal gradients within the sample. High-pressure sealing is critical; it suppresses endothermic volatilization, ensuring that any exothermic decomposition peaks are isolated and clearly resolved without signal masking.

  • Step 2: Atmospheric Purge. Purge the DSC cell with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere eliminates oxidative degradation pathways, allowing us to isolate purely thermal decomposition events inherent to the molecule's structure.

  • Step 3: Thermal Ramping. Apply a precise heating rate of 10 °C/min from 25 °C to 400 °C.

  • Step 4: Data Acquisition. Record the extrapolated onset temperature of the melting endotherm and the onset of any decomposition exotherms. This decomposition onset temperature becomes the absolute upper limit for the subsequent ebulliometry test.

Protocol 2: Boiling Point Determination via Reduced-Pressure Ebulliometry

Following the verification of thermal stability, vapor pressure and boiling point are determined adhering to [4].

  • Objective: To empirically determine the boiling point and vapor pressure curve without thermally degrading the sample.

  • Step 1: System Calibration. Calibrate the ebulliometer using a high-purity reference standard (e.g., decane) to validate the precision of the pressure transducers and platinum resistance thermometers (PRTs).

  • Step 2: Sample Loading. Introduce 50 mL of the melted pyrazole derivative into the ebulliometer boiler.

  • Step 3: Pressure Equilibration. Evacuate the system and stabilize the internal pressure at 10.0 kPa using a vacuum manifold.

    • Causality: Operating at a significantly reduced pressure (10 kPa vs 101.3 kPa) artificially depresses the boiling point. This prevents the compound from reaching the thermal degradation threshold identified in Protocol 1, preserving the C-Br bond.

  • Step 4: Reflux Establishment. Heat the boiler until a steady, continuous reflux is achieved. Monitor the PRT until the temperature variance is <0.01 °C over a 10-minute window.

  • Step 5: Data Pairing. Record the Temperature-Pressure (T-P) pair. Repeat this process across a pressure gradient (e.g., 1.0 kPa to 50.0 kPa) to generate a robust vapor pressure curve.

  • Step 6: Extrapolation. Apply non-linear regression using the Antoine or Clausius-Clapeyron equation to the empirical T-P data pairs. This mathematical model allows us to accurately extrapolate the Standard Boiling Point (SBP) at 101.32 kPa (760 mmHg) without ever exposing the chemical to that extreme temperature.

Diagrammatic Workflow

The following diagram illustrates the logical causality and self-validating nature of the thermodynamic characterization workflow.

Workflow A Compound Synthesis & Purification (>99%) B Purity Verification (qNMR & LC-MS) A->B Quality Control C Thermal Profiling (DSC per ASTM E537) B->C Confirmed Pure D Reduced Pressure Ebulliometry (ASTM E1719) B->D E Clausius-Clapeyron Extrapolation C->E Vaporization Onset D->E P-T Data Pairs F Standard Boiling Point & Thermodynamic Validation E->F Non-linear Regression

Workflow for thermodynamic characterization of halogenated pyrazole derivatives.

Data Interpretation & Implications for Drug Development

Understanding the precise boiling point and vaporization enthalpy of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is not merely an academic exercise; it has profound implications for pharmaceutical scale-up.

The high estimated boiling point (~365 °C) indicates extremely low volatility at standard room temperature. This is highly advantageous for long-term storage and handling, as the risk of inhalation exposure to volatile organic compounds (VOCs) is negligible. Furthermore, the precise mapping of its thermal degradation profile via DSC ensures that subsequent chemical reactions (such as palladium-catalyzed cross-coupling at the brominated site) are conducted well within safe thermal limits, preventing catastrophic thermal runaways during multi-kilogram manufacturing.

References

  • Joback Method - Wikipedia. (Details on the group-contribution method for predicting pure-component thermodynamic properties). URL:[Link]

  • ASTM E537-24 - Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM International. URL:[Link]

  • ASTM E1719-24 - Standard Test Method for Vapor Pressure of Liquids by Ebulliometry. ASTM International. URL:[Link]

  • US8507533B2 - Glucagon receptor modulators. Google Patents. (Patent detailing the synthesis and utility of 1-benzyl-4-methoxy-1H-pyrazole derivatives).

Sources

Foundational

A Technical Guide to the Pharmacokinetic Profiling of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole Derivatives

Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and versatile biological activity.[1][2] Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and versatile biological activity.[1][2] This guide provides an in-depth technical framework for the comprehensive pharmacokinetic (PK) profiling of a specific chemical series: 1-[(4-bromophenyl)methyl]-4-methoxy-1H-pyrazole derivatives. Poor pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are a leading cause of failure in drug development.[3] Therefore, early and systematic biopharmaceutical assessment is critical to identify and advance drug candidates with the highest potential for success.[3] This document details a logical, tiered approach, beginning with foundational in vitro ADME assays to assess intrinsic properties, and progressing to in vivo studies in preclinical models to understand the dynamic interplay of these properties in a biological system. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and discuss the interpretation of data to establish robust Structure-Pharmacokinetic Relationships (SPKR). The ultimate goal is to empower research scientists and drug development professionals to make data-driven decisions, efficiently optimizing lead compounds and de-risking candidate selection.[4]

Introduction: The Strategic Imperative of Early ADME Profiling

The journey of a novel chemical entity from a "hit" to a viable drug candidate is fraught with challenges. Historically, a lack of efficacy was the primary hurdle; however, modern drug discovery programs now recognize that undesirable ADME properties are a principal driver of late-stage attrition. The 1-[(4-bromophenyl)methyl]-4-methoxy-1H-pyrazole scaffold represents a promising starting point for various therapeutic targets, but its inherent structure does not guarantee success. Understanding how modifications to this core affect its interaction with biological systems is paramount.

This guide is structured to mirror a typical drug discovery campaign, moving from high-throughput, cost-effective in vitro screens to more resource-intensive in vivo evaluations.[5] This staged approach ensures that fundamental liabilities, such as metabolic instability or poor permeability, are identified early, allowing medicinal chemistry efforts to be focused and efficient.[5][6] By integrating ADME data into the design-make-test-analyze cycle, we can build a comprehensive understanding of a compound's behavior and rationally design molecules with a higher probability of clinical success.

Section 1: Foundational In Vitro ADME Profiling

The initial phase of PK assessment involves a battery of in vitro assays designed to measure key parameters that govern a drug's disposition. These assays are typically conducted in parallel and provide the first glimpse into a compound's "drug-like" properties.

Metabolic Stability Assessment in Liver Microsomes

Causality: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, located in the microsomal fraction of liver cells, are responsible for the majority of Phase I metabolic reactions.[7] A compound that is rapidly metabolized by these enzymes will likely have a short half-life and low exposure in vivo, a phenomenon known as high hepatic clearance. The liver microsomal stability assay is a cost-effective, high-throughput screen to predict this hepatic clearance.[7][8]

Experimental Protocol: Human Liver Microsome Stability Assay

  • Preparation: Thaw pooled human liver microsomes (HLM) at 37°C and dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[9]

  • Compound Incubation: Add the test compound (e.g., from a DMSO stock) to the HLM solution to a final concentration of 1 µM. Gently mix and pre-incubate for 5 minutes at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the critical cofactor NADPH to a final concentration of 1 mM.[7][10][11] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[10]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[10][11]

  • Reaction Quenching: Immediately terminate the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound for analytical normalization).[7][10]

  • Sample Processing & Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method to quantify the remaining parent compound.[7]

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant.

  • t½ (min) = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

Cytochrome P450 (CYP) Inhibition Profiling

Causality: If a new drug inhibits a specific CYP enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that same enzyme. This can lead to dangerously elevated plasma levels of the co-administered drug, causing a drug-drug interaction (DDI) and potential toxicity.[12] Regulatory agencies like the FDA recommend testing for inhibition of the most clinically relevant CYP isoforms: 1A2, 2C9, 2C19, 2D6, and 3A4.[13][14]

Experimental Protocol: Fluorogenic CYP Inhibition Assay

  • System Preparation: Use recombinant human CYP enzymes and a specific fluorogenic substrate for each isoform. The substrate is a non-fluorescent molecule that becomes highly fluorescent upon metabolism by the specific CYP enzyme.[13]

  • Incubation: In a 96-well plate, combine the enzyme, substrate, and varying concentrations of the test compound (typically an 8-point serial dilution starting at 100 µM).[13] Include a vehicle control (no inhibitor) and a positive control (a known potent inhibitor for that isoform).

  • Reaction Initiation: Start the reaction by adding an NADPH-regenerating system.[13]

  • Signal Detection: Incubate at 37°C and monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence generation is directly proportional to enzyme activity.[13]

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[13][15]

Plasma Protein Binding (PPB) Evaluation

Causality: Many drugs bind to proteins in the blood plasma, such as albumin and alpha-1-acid glycoprotein. It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.[16][17][18] Therefore, determining the fraction of unbound drug (%fu) is essential for interpreting pharmacokinetic and pharmacodynamic data.[18] High plasma protein binding can significantly reduce a drug's efficacy.[17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: The RED device consists of disposable inserts with two chambers separated by a semi-permeable dialysis membrane (8K MWCO).[19]

  • Sample Addition: Add plasma (human or rat) spiked with the test compound (e.g., 1 µM) to one chamber (the sample chamber).[17]

  • Buffer Addition: Add an equal volume of dialysis buffer (PBS, pH 7.4) to the other chamber (the buffer chamber).[17]

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours. During this time, only the unbound drug can pass through the membrane into the buffer chamber until equilibrium is reached.[16][17]

  • Sampling & Matrix Matching: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers. To ensure accurate comparison during analysis, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.[17]

  • Analysis: Precipitate proteins with acetonitrile and analyze the concentrations in both chambers by LC-MS/MS.[18]

Data Analysis: The percentage of unbound drug is calculated as follows: % Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100

Section 2: In Vivo Pharmacokinetic Evaluation in a Preclinical Model

After characterizing the intrinsic properties of the pyrazole derivatives in vitro, promising candidates are advanced to in vivo studies. These experiments provide a holistic view of the ADME processes and are essential for predicting human pharmacokinetics.

Study Design and Execution

Animal Model: Sprague-Dawley rats are a commonly used and well-characterized rodent model for preclinical pharmacokinetic studies.[20]

Dosing Regimen:

  • Intravenous (IV) Administration: A solution formulation of the compound is administered as a single bolus injection (e.g., 1-2 mg/kg) into a vein (typically the tail or jugular vein).[20][21] This route ensures 100% of the drug enters systemic circulation, providing direct measurements of clearance (CL) and volume of distribution (Vd).

  • Oral (PO) Administration: The compound is formulated as a solution or suspension and administered via oral gavage (e.g., 5-10 mg/kg). This route is crucial for assessing oral absorption and bioavailability.

Blood Sampling: Following administration, sparse blood samples (approx. 100-200 µL) are collected at predetermined time points.[20][22] A typical schedule for both IV and PO routes might be: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[20] Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[20]

Bioanalytical Method: LC-MS/MS

Causality: Accurate quantification of drug concentrations in plasma is the cornerstone of any PK study. LC-MS/MS is the gold standard, offering exceptional sensitivity, selectivity, and a wide dynamic range, allowing for the precise measurement of drug levels over several orders of magnitude.[23] A validated method ensures that the data generated is reliable and reproducible.[24][25]

Method Validation Parameters: Before analyzing study samples, the LC-MS/MS method must be validated according to regulatory guidelines. Key parameters include:

  • Linearity: The calibration curve must demonstrate a linear relationship between concentration and instrument response over the expected concentration range.[24][26]

  • Accuracy & Precision: The method must accurately and precisely quantify the drug concentration, typically assessed using quality control (QC) samples at low, medium, and high concentrations.[24]

  • Selectivity: The method must be able to differentiate the analyte from endogenous matrix components and potential metabolites.[25]

  • Stability: The stability of the analyte must be confirmed under various conditions, including freeze-thaw cycles and long-term storage.[27]

Pharmacokinetic Data Analysis

Non-Compartmental Analysis (NCA): NCA is a straightforward and widely used method to determine key PK parameters directly from the plasma concentration-time data without assuming a specific physiological model.[28][29][30]

Key Pharmacokinetic Parameters:

  • Maximum Concentration (Cmax): The highest observed plasma concentration after oral administration.[30]

  • Time to Cmax (Tmax): The time at which Cmax is observed.[30]

  • Area Under the Curve (AUC): The total drug exposure over time, calculated using the trapezoidal rule.[31][32]

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time. For IV administration, CL = Dose / AUCinf .

  • Volume of Distribution (Vdss): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. It reflects the extent of drug distribution into tissues.[32]

  • Terminal Half-life (t½): The time required for the plasma concentration to decrease by half during the terminal elimination phase.[30][31]

  • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation. %F = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100 .

Section 3: Integrating Data and Structure-Pharmacokinetic Relationships (SPKR)

The power of this systematic profiling approach lies in the integration of all data points to build a comprehensive picture of a compound's behavior. By comparing the PK profiles of a series of structurally related 1-[(4-bromophenyl)methyl]-4-methoxy-1H-pyrazole derivatives, we can derive valuable Structure-Pharmacokinetic Relationships (SPKR).[33][34]

Data Synthesis and Visualization: All quantitative data should be summarized in a clear, consolidated table to facilitate comparison across the chemical series.

Table 1: Hypothetical Pharmacokinetic Profile of Pyrazole Derivatives

Compound IDR-GroupHLM t½ (min)CYP3A4 IC50 (µM)% Unbound (fu)Rat IV CL (mL/min/kg)Rat Vdss (L/kg)Rat PO %F
PZ-001 -H25>505.2352.145
PZ-002 -F28>504.8312.052
PZ-003 -CN1512.510.1553.521
PZ-004 -OCH3>60>501.5121.175
PZ-005 -COOH>60>5035.0424.2<5

SPKR Analysis and Actionable Insights:

  • Metabolic Stability: Comparing PZ-001 and PZ-004 , the addition of a methoxy group (-OCH3) significantly increased metabolic stability (t½ >60 min), which correlated with lower in vivo clearance and improved oral bioavailability. This suggests the para-position on the phenyl ring may be a "metabolic soft spot" in the parent compound.

  • Permeability and Absorption: The addition of a carboxylic acid group (-COOH) in PZ-005 , while improving metabolic stability, resulted in very poor oral bioavailability (<5%). This is likely due to the increased polarity of the molecule, which reduces its ability to cross the intestinal membrane. This highlights the delicate balance between metabolic stability and permeability.

  • CYP Inhibition: The cyano group (-CN) in PZ-003 introduced moderate CYP3A4 inhibition. This is a potential liability for DDI and would likely deprioritize this branch of the chemical series for further development.

  • Plasma Protein Binding: The introduction of polar groups (e.g., -CN in PZ-003 and -COOH in PZ-005 ) increased the unbound fraction, as expected. The highly stable and bioavailable PZ-004 exhibited the highest protein binding, a common trade-off that must be considered in the context of its overall potency and free drug concentrations at the target.

Visualization of Experimental Workflows

Pharmacokinetic_Profiling_Workflow cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Studies cluster_2 Data Integration & Decision Making MetStab Metabolic Stability (Liver Microsomes) Animal_Dosing Rat Dosing (IV and PO Routes) MetStab->Animal_Dosing Inform on Clearance CYP_Inhib CYP450 Inhibition (IC50 Determination) SPKR Structure-Pharmacokinetic Relationship (SPKR) Analysis CYP_Inhib->SPKR Assess DDI Risk PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) PPB->Animal_Dosing Contextualize Exposure Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Animal_Dosing->Bioanalysis Generate Time-Conc. Data NCA Non-Compartmental Analysis (PK Parameter Calculation) Bioanalysis->NCA NCA->SPKR Provide Key PK Parameters Candidate_Selection Candidate Selection or Next Design Cycle SPKR->Candidate_Selection Guide Optimization

Caption: Integrated workflow for pharmacokinetic profiling.

Conclusion

The systematic pharmacokinetic profiling of novel chemical entities, such as the 1-[(4-bromophenyl)methyl]-4-methoxy-1H-pyrazole derivatives, is not merely a data collection exercise; it is a strategic imperative for modern drug discovery. By employing a tiered approach that begins with foundational in vitro ADME assays and progresses to definitive in vivo studies, researchers can build a deep understanding of a compound's disposition. This integrated data package enables the elucidation of clear Structure-Pharmacokinetic Relationships, providing actionable insights to guide medicinal chemistry efforts. This rational, data-driven methodology ultimately increases the efficiency of the drug discovery process, reduces late-stage attrition, and enhances the probability of identifying and developing safe and effective medicines.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Li, W., et al. (2017). Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation. PubMed.
  • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Prajapati, D., et al. (n.d.). Rapid Equilibrium Dialysis (RED): an In-vitro High-Throughput Screening Technique for Plasma Protein Binding using Human and Rat Plasma. ResearchGate.
  • Interchim. (n.d.). Equilibrium Dialysis - RED Devices.
  • Certara. (2023). Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis.
  • Urso, R., et al. (n.d.). Non-compartmental analysis of pharmacokinetic data after multiple intravenous and oral administration. PubMed.
  • Di, L., & Kerns, E. H. (n.d.). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. PMC.
  • MathWorks. (n.d.). Noncompartmental Analysis - MATLAB & Simulink.
  • Frontage Laboratories. (n.d.). In Vitro ADME Services.
  • Cerea, M., et al. (2014). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. PMC.
  • L たら. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1.
  • JoVE. (2025). Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters.
  • WuXi AppTec. (n.d.). In Vitro ADME.
  • BioDuro. (n.d.). In Vitro ADME.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Grimm, F. A., et al. (n.d.). UTILITY OF RAPID EQUILIBRIUM DIALYSIS (RED) FOR HIGH-THROUGH PUT SCREENING OF ENVIRONMENTAL CHEMICALS.
  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance.
  • Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes.
  • Paine, M. F., et al. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay.
  • Benchchem. (n.d.). In Vivo Pharmacokinetic Studies of Pelubiprofen in Rats.
  • Cerea, M., et al. (2014). Biopharmaceutical profiling of new antitumor pyrazole derivatives. PubMed.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Alliance Pharma. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • Kumar, A., et al. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). Taylor & Francis Online.
  • El-Sayed, M. A. A., et al. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry.
  • Lee, H., et al. (n.d.). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. PMC.
  • Xu, C., & Mager, D. E. (2011). Quantitative structure-pharmacokinetic relationships. Expert Opinion on Drug Metabolism & Toxicology.
  • Jedlička, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • T-L, R., et al. (n.d.). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide.
  • Taktode, A. D., et al. (2024). Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis. ResearchGate.
  • Rochat, B., et al. (n.d.). In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. PMC.
  • Piska, K., et al. (2024). Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. PMC.
  • Zhang, L., et al. (2005). Quantitative Structure-Pharmacokinetic Relationships for drug distribution properties by using general regression neural network. PubMed.
  • Schuetz, D. A., et al. (2020). A structure–kinetic relationship study using matched molecular pair analysis. RSC Medicinal Chemistry.
  • Mahmoud, A. R. (2025). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol for 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, a key heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The described methodology focuses on the N-alkylation of 4-methoxy-1H-pyrazole with 4-bromobenzyl bromide, a robust and efficient synthetic route. This guide offers in-depth technical details, explains the rationale behind experimental choices, and provides a framework for successful synthesis, purification, and characterization of the target molecule.

Introduction

Pyrazole derivatives are a critical class of N-heterocyclic compounds, widely recognized for their diverse biological activities and applications in drug discovery and agrochemicals.[1][2][3] The strategic functionalization of the pyrazole core, particularly at the N1 position, allows for the modulation of a molecule's physicochemical properties and biological interactions.[4] The target compound, 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, incorporates a bromophenyl moiety, a common feature in pharmacologically active molecules that often serves as a handle for further synthetic transformations such as cross-coupling reactions.[5]

The synthesis detailed herein proceeds via a classical SN2 N-alkylation reaction, a fundamental transformation in organic chemistry.[6] This process involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on the electrophilic benzylic carbon of 4-bromobenzyl bromide.[6] Controlling the regioselectivity of this alkylation is paramount, as unsymmetrical pyrazoles can potentially yield a mixture of N1 and N2 isomers.[1] This protocol is designed to favor the desired N1-alkylated product.

Reaction Scheme

Caption: Workflow for the synthesis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole.

Step-by-Step Procedure

Safety First: This procedure involves the use of sodium hydride, which is a flammable solid and reacts violently with water. 4-Bromobenzyl bromide is a lachrymator and corrosive. [7]All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. [4][8]

  • Preparation of the Reaction Vessel: A 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • Addition of Sodium Hydride: To the flask, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Washing of Sodium Hydride: Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil. Carefully decant the hexane washings using a syringe or cannula. This step is crucial as the mineral oil can interfere with the reaction.

  • Addition of Solvent: Add anhydrous DMF (20 mL) to the flask.

  • Deprotonation of Pyrazole: Cool the suspension to 0 °C using an ice-water bath. In a separate flask, dissolve 4-methoxy-1H-pyrazole (1.0 equivalent) in anhydrous DMF (10 mL). Add this solution dropwise to the sodium hydride suspension over 10-15 minutes.

  • Activation: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30 minutes. This ensures complete deprotonation to form the nucleophilic pyrazolide anion. [6]

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Dissolve 4-bromobenzyl bromide (1.1 equivalents) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

Work-up and Purification

Purification_Workflow cluster_workup Work-up cluster_purification Purification A Quench Reaction with Water B Extract with Ethyl Acetate (3x) A->B C Combine Organic Layers B->C D Wash with Brine C->D E Dry over Anhydrous Na₂SO₄ D->E F Filter and Concentrate E->F G Prepare Silica Gel Slurry F->G H Load Crude Product G->H I Elute with Hexane/EtOAc Gradient H->I J Collect Fractions I->J K Analyze Fractions by TLC J->K L Combine Pure Fractions K->L M Remove Solvent L->M

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

Authored by: A Senior Application Scientist Introduction: A Privileged Scaffold Meets a Nobel-Winning Transformation The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: A Privileged Scaffold Meets a Nobel-Winning Transformation

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Commercially successful drugs such as Celecoxib (an anti-inflammatory) and Sildenafil (for erectile dysfunction) feature the pyrazole core, underscoring its significance in drug design.[1] The functionalization of this scaffold is therefore of paramount importance to drug development professionals.

The Suzuki-Miyaura cross-coupling reaction, a 2010 Nobel Prize-winning method, offers a powerful and versatile tool for creating carbon-carbon (C-C) bonds.[4] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry to link aromatic ring structures, constructing complex molecular architectures from simpler building blocks.[5][6] Its mild reaction conditions, tolerance of diverse functional groups, and the stability of the organoboron reagents make it an ideal choice for late-stage functionalization in drug discovery pipelines.[7][8]

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole , a versatile building block for the synthesis of novel biaryl and heteroaryl-aryl structures with potential therapeutic applications.

Application Notes: The "Why" Behind the Protocol

The successful execution of a Suzuki-Miyaura coupling hinges on the careful selection of several key components. For a substrate like 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, the following considerations are critical:

The Palladium Catalyst and Ligand System:

The heart of the Suzuki-Miyaura reaction is the palladium catalyst. The catalytic cycle involves the oxidative addition of the palladium(0) species into the carbon-bromine bond of our substrate.[4][9] While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[10]

The choice of ligand is equally crucial as it stabilizes the palladium center and modulates its reactivity. For aryl bromides, phosphine-based ligands are generally effective.

  • Triphenylphosphine (PPh₃) is a classic, cost-effective ligand suitable for many standard couplings.

  • Bulky, electron-rich phosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) can significantly enhance catalytic activity, particularly for more challenging substrates or when aiming for lower catalyst loadings.[11] These ligands promote the reductive elimination step and can help prevent catalyst deactivation.

The Base: The Key to Transmetalation

A base is required to facilitate the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8] The choice of base can influence reaction rates and yields.

  • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[8][12]

  • Cesium carbonate is often more effective for less reactive aryl bromides due to its higher solubility in organic solvents.

  • Potassium phosphate is a strong base that can be particularly effective in promoting the reaction of sterically hindered substrates.[8]

The Solvent System: A Balancing Act

The solvent system must be capable of dissolving both the organic substrate and the inorganic base to some extent.

  • A mixture of an organic solvent and water is a common choice.[13] Toluene, dioxane, or dimethylformamide (DMF) are frequently used as the organic phase.[8][13]

  • The presence of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the transmetalation step. However, the amount of water should be carefully controlled to avoid potential hydrolysis of the boronic acid.

Detailed Experimental Protocols

The following protocol provides a general method for the Suzuki-Miyaura cross-coupling of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole with a generic arylboronic acid.

Materials:

  • 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Reaction Setup and Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and XPhos (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Add degassed toluene and degassed water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water per 1 mmol of the aryl bromide) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

Workup and Purification:

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizing the Process

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)-Br(L₂) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar'-B(OH)₂ Base PdII_Aryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A systematic workflow ensures reproducibility and high purity of the final product.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reaction Heating & Stirring (90-100 °C) Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Product Characterization Purification->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings of aryl bromides, which can be adapted for 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O10012-2470-90
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O908-1685-98
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)DMF/H₂O1106-1280-95
XPhos Pd G2 (2)-K₃PO₄ (2.0)THF/H₂O8010-2088-99

Conclusion

The Suzuki-Miyaura cross-coupling of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is a robust and highly adaptable method for the synthesis of novel biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and purity, paving the way for the development of new chemical entities in the field of drug discovery. The protocols and notes provided herein serve as a comprehensive guide for scientists and professionals to effectively utilize this powerful transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Barreca, M. L., et al. (2021).
  • Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(20), 6739-6756.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024, October 10). [Link]

  • Bistri, O., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
  • Pharmaceuticals. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Khan, I., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4563.
  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Vaddamanu, N. S., et al. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1935-1954.
  • Royal Society of Chemistry. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • PubMed. Rapid and scalable photocatalytic C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling of aryl bromides with alkyl boranes. (2024, May 13). [Link]

  • Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 785-788.
  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • National Center for Biotechnology Information. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

Sources

Method

Application Notes and Protocols for 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole: A Versatile Building Block for API Synthesis

Introduction: The Pyrazole Scaffold and the Strategic Advantage of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold and the Strategic Advantage of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and biologically active compounds.[1][2] Its five-membered aromatic ring, with two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to engage in various biological interactions.[3] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5]

This guide introduces 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole , a strategically designed building block for Active Pharmaceutical Ingredient (API) synthesis. This molecule incorporates three key features that make it exceptionally valuable for drug discovery and development professionals:

  • The Pyrazole Core: Provides a stable and biologically relevant scaffold.

  • The 4-Methoxy Group: This electron-donating group can influence the electronic properties of the pyrazole ring and may be involved in hydrogen bonding interactions with biological targets.

  • The 1-[(4-Bromophenyl)methyl] Substituent: This functionality serves a dual purpose. The benzyl group provides a common structural motif found in many APIs, while the bromo-substituent on the phenyl ring is a versatile handle for a variety of powerful cross-coupling reactions, enabling the introduction of molecular diversity at a late stage of a synthetic sequence.

These application notes provide a comprehensive guide to the synthesis and utilization of this building block, offering detailed protocols and expert insights to accelerate your research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is presented below. Please note that as this is a novel building block, some properties are estimated based on closely related structures and computational models.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₁BrN₂OCalculated
Molecular Weight 267.12 g/mol Calculated
Appearance Expected to be a white to off-white solidAnalogy
Melting Point Not available (expected to be in the range of 80-120 °C)Analogy
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF)Analogy
¹H NMR (CDCl₃, 400 MHz) Expected δ (ppm): 7.50-7.45 (d, 2H), 7.15-7.10 (d, 2H), 7.40 (s, 1H), 7.25 (s, 1H), 5.15 (s, 2H), 3.80 (s, 3H)Predicted
¹³C NMR (CDCl₃, 100 MHz) Expected δ (ppm): 140.0, 137.5, 132.0, 129.5, 128.0, 122.0, 120.0, 56.0, 55.0Predicted

Synthesis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

The synthesis of the title compound is proposed via a robust and efficient two-step sequence, commencing with the preparation of the key intermediate, 4-methoxy-1H-pyrazole, followed by its N-alkylation.

Workflow for the Synthesis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

G cluster_0 Step 1: Synthesis of 4-methoxy-1H-pyrazole cluster_1 Step 2: N-Alkylation start1 4-(Methoxy)-1-(phenylmethyl)-1H-pyrazole reagents1 Pd(OH)₂/C, H₂, HCl, MeOH start1->reagents1 Debenzylation product1 4-methoxy-1H-pyrazole reagents1->product1 start2 4-methoxy-1H-pyrazole product1->start2 reagents2 4-Bromobenzyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) start2->reagents2 N-Alkylation product2 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole reagents2->product2

Caption: Synthetic workflow for 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole.

Part 1: Synthesis of 4-methoxy-1H-pyrazole

This protocol is adapted from a known procedure for the debenzylation of a protected pyrazole.[1]

Protocol:

  • Reaction Setup: To a solution of 4-(methoxy)-1-(phenylmethyl)-1H-pyrazole (1.0 eq) in methanol, add 1 M HCl (0.45 eq) and 20% Pd(OH)₂ on carbon (0.25 eq).

  • Hydrogenation: The reaction vessel is evacuated and backfilled with nitrogen (this process is repeated three times). Subsequently, the vessel is evacuated and backfilled with hydrogen gas (from a balloon or a hydrogenation apparatus).

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol.

  • Isolation: The filtrate is concentrated under reduced pressure to afford 4-methoxy-1H-pyrazole. The product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., ¹H NMR).

Part 2: Synthesis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

This protocol is based on established N-alkylation procedures for pyrazoles.[6]

Protocol:

  • Reaction Setup: To a solution of 4-methoxy-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Then, add a solution of 4-bromobenzyl bromide (1.1 eq) in the same solvent dropwise.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature and partitioned between water and a suitable organic solvent like ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole .

Application as an API Building Block: Cross-Coupling Reactions

The true utility of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole lies in the versatility of its 4-bromophenyl moiety, which serves as an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse functionalities, a highly desirable strategy in modern drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the connection of the pyrazole-containing building block to a wide array of (hetero)aryl or vinyl groups.

Workflow for Suzuki-Miyaura Coupling

G cluster_0 Suzuki-Miyaura Coupling start 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start->reagents boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->reagents product 1-{[4-(Aryl/Heteroaryl)phenyl]methyl}-4-methoxy-1H-pyrazole reagents->product

Caption: Workflow for Suzuki-Miyaura coupling of the building block.

Protocol:

  • Reaction Setup: In a reaction vessel, combine 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and an aqueous solution of the base. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous work-up. The product is extracted with an organic solvent, dried, and concentrated. Purification by flash column chromatography will afford the desired coupled product.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines to the phenyl ring of the building block.

Workflow for Buchwald-Hartwig Amination

G cluster_0 Buchwald-Hartwig Amination start 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) start->reagents amine Amine (R¹R²NH) amine->reagents product 1-{[4-(R¹R²N)phenyl]methyl}-4-methoxy-1H-pyrazole reagents->product

Caption: Workflow for Buchwald-Hartwig amination of the building block.

Protocol:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.2-1.5 eq).

  • Addition of Substrates and Solvent: Add 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole (1.0 eq), the desired amine (1.1-1.3 eq), and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by flash column chromatography yields the aminated product.

Troubleshooting and Safety

Common IssuePotential Cause(s)Suggested Solution(s)
Low yield in N-alkylation Incomplete deprotonation of pyrazole; Poor quality of alkylating agent; Side reactions.Use a stronger base (e.g., NaH); Ensure the 4-bromobenzyl bromide is pure; Optimize reaction temperature and time.
Formation of regioisomers In cases of unsymmetrically substituted pyrazoles, alkylation can occur at either nitrogen.For 4-methoxy-1H-pyrazole, only one product is expected. For other pyrazoles, the regioselectivity is influenced by steric and electronic factors.
Low yield in cross-coupling Inactive catalyst; Poorly degassed solvents; Inappropriate base or solvent.Use a fresh catalyst; Ensure rigorous degassing of all solvents and reagents; Screen different bases and solvent systems.
Dehalogenation in cross-coupling Presence of reducing agents or certain reaction conditions.Use a less reactive base; Lower the reaction temperature; Choose a different catalyst/ligand system.

Safety Precautions: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 4-Bromobenzyl bromide is a lachrymator and should be handled with care. Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022).
  • Frizzo, C. P., et al. (2016). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 72-75). Royal Society of Chemistry.
  • Humphries, P. S., et al. (2009). Discovery of (1s,4s)-4-[4-(3-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl)pyrimidin-2-ylamino]cyclohexanol as a Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitor. Journal of Medicinal Chemistry, 52(18), 5576-5588.
  • Lellek, V., et al. (2018). One-Pot Synthesis of Pyrazoles from Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
  • Mishra, A., et al. (2025). Chemistry and biological properties of pyrazole derivatives: a review. World Journal of Pharmaceutical Research, 14(9).
  • Patel, K., et al. (2018). Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. Molecules, 23(1), 113.
  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300.
  • Sharma, V., et al. (2017). Pyrazole: a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 9(11), 1247-1270.
  • Surana, S., et al. (2020). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 10(10), 143-152.

Sources

Application

Application Notes &amp; Protocols: Catalytic Systems for Scaling Up 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole Production

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of catalytic systems for the scalable synthesis of 1-[(4-Bromophenyl)me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of catalytic systems for the scalable synthesis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, a key intermediate in the synthesis of various pharmacologically active compounds. This guide moves beyond a simple recitation of protocols to offer a comparative analysis of prominent catalytic strategies, including Phase-Transfer Catalysis (PTC), Palladium-catalyzed, and Copper-catalyzed N-alkylation reactions. By elucidating the mechanistic underpinnings and practical considerations of each approach, this document aims to empower researchers to make informed decisions for efficient, cost-effective, and scalable production. Detailed, validated protocols and data are presented to ensure reproducibility and facilitate immediate application in a laboratory setting.

Introduction: The Significance of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutics ranging from anti-inflammatory drugs to kinase inhibitors.[1] The target molecule, 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, serves as a crucial building block for more complex molecular architectures. The presence of the bromophenyl moiety offers a versatile handle for further functionalization via cross-coupling reactions, while the methoxy-substituted pyrazole core is a common feature in bioactive molecules.

The efficient and scalable synthesis of this intermediate is therefore of paramount importance for drug discovery and development pipelines. Traditional N-alkylation methods often rely on stoichiometric bases and harsh reaction conditions, leading to challenges in purification, waste management, and overall process efficiency, particularly at an industrial scale. Catalytic approaches offer a more sustainable and economically viable alternative.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalytic system is contingent on a variety of factors including cost, availability of starting materials, desired purity, and scalability. Below is a comparative overview of three prominent catalytic methodologies for the N-alkylation of pyrazoles.

Phase-Transfer Catalysis (PTC): A Robust and Economical Approach

Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases.[2] In the context of N-alkylation, PTC enables the use of inexpensive and readily available inorganic bases (e.g., KOH, K2CO3) in aqueous solution with an organic solvent containing the pyrazole and alkylating agent.[3][4] The phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide or carbonate anion into the organic phase to deprotonate the pyrazole, which then undergoes nucleophilic attack on the alkyl halide.

Advantages:

  • Cost-effective: Utilizes inexpensive bases and catalysts.[3]

  • Operational Simplicity: Often requires simple equipment and work-up procedures.[4]

  • "Green" Chemistry: Can often be performed in more environmentally benign solvents or even solvent-free conditions, reducing waste.[2][3]

  • High Yields: Capable of producing N-alkylpyrazoles in good to excellent yields.[3]

Limitations:

  • Catalyst Poisoning: Iodide ions from alkyl iodides can "poison" the catalyst, though this can be mitigated in solvent-free systems.[3]

  • Side Reactions: Highly reactive alkylating agents like benzyl bromide can react with hydroxide to form byproducts such as benzyl alcohol. Using less reactive halides like benzyl chloride can circumvent this issue.[4]

Palladium-Catalyzed N-Alkylation/Arylation: High Efficiency and Broad Scope

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, renowned for their high efficiency and broad substrate scope.[5][6][7] For the synthesis of N-arylmethyl pyrazoles, a tandem process involving an initial alkylation followed by a direct arylation can be employed.[8] More directly, palladium catalysts, in conjunction with specialized ligands like tBuBrettPhos, can efficiently couple pyrazoles with aryl triflates, which can be prepared from the corresponding phenols.[5][6][9]

Advantages:

  • High Yields and Purity: Often provides excellent yields and clean reaction profiles.

  • Broad Functional Group Tolerance: Tolerates a wide array of functional groups on both coupling partners.[5]

  • Mild Reaction Conditions: Can often be performed under relatively mild conditions.

Limitations:

  • Cost: Palladium catalysts and specialized ligands can be expensive, which is a significant consideration for large-scale production.

  • Ligand Sensitivity: The success of the reaction is often highly dependent on the choice of ligand.

  • Aryl Halide Reactivity: While aryl triflates are effective, the direct use of less reactive aryl chlorides can be challenging.

Copper-Catalyzed N-Alkylation/Arylation: A Cost-Effective Transition Metal Alternative

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents a more economical alternative to palladium-catalyzed methods.[10] This approach has been extensively developed for the N-arylation of a variety of nitrogen-containing heterocycles, including pyrazoles.[11][12][13] The reaction typically involves a copper(I) or copper(II) salt as the catalyst and can be performed with a range of aryl halides.

Advantages:

  • Lower Cost: Copper catalysts are significantly cheaper than their palladium counterparts.

  • Good Functional Group Tolerance: Generally exhibits good tolerance for various functional groups.[14]

  • Accessibility of Reagents: Utilizes readily available starting materials.

Limitations:

  • Harsher Reaction Conditions: Often requires higher reaction temperatures compared to palladium-catalyzed systems.

  • Ligand Requirements: While some ligand-free systems exist, many efficient copper-catalyzed N-arylations require the use of specific ligands.

  • Stoichiometric Base: Often requires a stoichiometric amount of base.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the key performance indicators for the discussed catalytic systems for the synthesis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole.

Catalytic SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Phase-Transfer Catalysis 1-5KOH or K2CO3Toluene/Water60-804-885-95>98
Palladium-Catalysis 0.5-2Cs2CO3 or K3PO4Dioxane or Toluene80-11012-2490-98>99
Copper-Catalysis 5-10K2CO3 or Cs2CO3DMF or DMSO110-14018-3675-90>97

Experimental Protocols

Protocol 1: Scale-up Synthesis via Phase-Transfer Catalysis

This protocol describes a robust and scalable procedure for the synthesis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole using phase-transfer catalysis.

Materials:

  • 4-Methoxy-1H-pyrazole

  • 1-Bromo-4-(bromomethyl)benzene

  • Potassium Carbonate (K2CO3)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the jacketed glass reactor, add 4-methoxy-1H-pyrazole (1.0 eq), toluene (10 vol), and deionized water (5 vol).

  • Begin stirring and add potassium carbonate (2.0 eq) and tetrabutylammonium bromide (0.05 eq).

  • Heat the mixture to 70 °C.

  • In a separate vessel, dissolve 1-bromo-4-(bromomethyl)benzene (1.1 eq) in toluene (2 vol).

  • Slowly add the solution of 1-bromo-4-(bromomethyl)benzene to the reaction mixture over 1 hour.

  • Maintain the reaction at 70 °C and monitor the progress by HPLC until the starting pyrazole is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with deionized water (2 x 5 vol) and then with brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole as a white to off-white solid.

dot

PTC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Charge Reactor: - 4-Methoxy-1H-pyrazole - Toluene - Water - K2CO3 - TBAB heat Heat to 70 °C reagents->heat 1 add_alkyl_halide Slowly Add 1-Bromo-4-(bromomethyl)benzene in Toluene heat->add_alkyl_halide 2 react Maintain at 70 °C Monitor by HPLC add_alkyl_halide->react 3 cool Cool to RT react->cool 4 separate Separate Layers cool->separate 5 wash Wash Organic Layer separate->wash 6 dry Dry & Concentrate wash->dry 7 purify Recrystallize dry->purify 8 product Final Product purify->product 9

Caption: Workflow for PTC Synthesis.

Protocol 2: Palladium-Catalyzed Synthesis

This protocol outlines a procedure for the synthesis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 4-Methoxy-1H-pyrazole

  • 1-Bromo-4-(iodomethyl)benzene (or corresponding triflate)

  • Palladium(II) Acetate (Pd(OAc)2)

  • tBuBrettPhos

  • Cesium Carbonate (Cs2CO3)

  • Anhydrous 1,4-Dioxane

Equipment:

  • Schlenk flask or similar inert atmosphere reaction vessel

  • Magnetic stirrer with heating

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add 4-methoxy-1H-pyrazole (1.0 eq), 1-bromo-4-(iodomethyl)benzene (1.2 eq), and cesium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)2 (0.01 eq) and tBuBrettPhos (0.02 eq) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting materials (typically 12-18 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

dot

Pd_Catalysis_Workflow cluster_setup Inert Atmosphere Setup cluster_catalysis Catalytic Reaction cluster_isolation Product Isolation reagents Add Reagents to Schlenk Flask: - 4-Methoxy-1H-pyrazole - Aryl Halide - Cs2CO3 inert Evacuate & Backfill with Inert Gas reagents->inert 1 catalyst_add Add Catalyst Solution inert->catalyst_add 3 catalyst_prep Prepare Catalyst Solution (Pd(OAc)2 + Ligand) catalyst_prep->catalyst_add 2 react Heat to 100 °C Monitor Reaction catalyst_add->react 4 quench Quench with Water react->quench 5 extract Extract with Ethyl Acetate quench->extract 6 purify_col Column Chromatography extract->purify_col 7 final_product Pure Product purify_col->final_product 8

Caption: Workflow for Palladium-Catalyzed Synthesis.

Scale-Up Considerations and Process Optimization

When transitioning from laboratory-scale synthesis to pilot or manufacturing scale, several factors must be carefully considered:

  • Reagent Selection and Cost: For large-scale production, the cost of raw materials becomes a critical factor. The PTC method generally holds an advantage due to the use of inexpensive bases and catalysts. While palladium catalysis offers high efficiency, the cost of the metal and specialized ligands can be prohibitive unless catalyst recovery and recycling are implemented.

  • Process Safety: Exothermic reactions must be carefully controlled. The slow addition of the alkylating agent in the PTC protocol is a key safety measure. For palladium-catalyzed reactions, potential exotherms should be evaluated using reaction calorimetry.

  • Solvent Selection: The choice of solvent should consider not only reaction performance but also environmental impact, safety, and ease of removal and recovery. Toluene, while effective, is coming under increasing regulatory scrutiny. Greener alternatives should be explored where possible.

  • Workup and Purification: At scale, extractive workups and column chromatography can be cumbersome and generate significant waste. Crystallization is a highly preferred method for purification as it is generally more scalable and cost-effective. Developing a robust crystallization procedure is a critical aspect of process development.

  • Cycle Time: The overall time required to complete one batch of production is a key economic driver. The faster reaction times of the PTC method can offer a significant advantage in terms of plant throughput.

Conclusion

The synthesis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole can be effectively achieved using a variety of catalytic systems. For large-scale, cost-driven manufacturing, Phase-Transfer Catalysis presents a highly attractive option due to its operational simplicity, use of inexpensive reagents, and generally shorter reaction times. Palladium-catalyzed methods offer superior yields and purity under milder conditions, making them an excellent choice for the synthesis of high-value intermediates where cost is less of a concern, or for the preparation of a diverse library of analogs in a research setting. Copper-catalyzed systems provide a cost-effective alternative to palladium, although they may require more optimization to achieve comparable efficiency.

The choice of the optimal catalytic system will ultimately depend on the specific project requirements, including scale, cost constraints, and purity specifications. The protocols and data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate method for their needs.

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent.
  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of n-alkylpyrazoles by phase transfer catalysis. Retrieved from [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515.
  • ResearchGate. (n.d.). Gram scale synthesis of substituted pyrazole. Retrieved from [Link]

  • DSpace@MIT. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • PubMed. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles. Retrieved from [Link]

  • Wipf Group. (2008). A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles. Retrieved from [Link]

  • Keio University. (n.d.). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • ACS Publications. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Retrieved from [Link]

  • VNUHCM Journal of Science and Technology Development. (n.d.). Copper promoted, direct sulfenylation of n-aryl pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper‐catalyzed N‐arylation of pyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed reactions of α,β-unsaturated N-tosylhydrazones with diaryliodonium salts to construct N-arylpyrazoles and diaryl sulfones. Retrieved from [Link]

  • Chinese Chemical Letters. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]

  • MDPI. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Retrieved from [Link]

  • Semantic Scholar. (2008). PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • SIOC Journals. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: In Vitro Screening of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

Authored by: Senior Application Scientist, Advanced Drug Discovery Division Introduction: Unveiling the Potential of a Novel Pyrazole Derivative The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Advanced Drug Discovery Division

Introduction: Unveiling the Potential of a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, offers a versatile scaffold for designing potent and selective therapeutic agents.[1] Notably, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including significant antitumor, anti-inflammatory, and antimicrobial properties.[3][4]

A key mechanism through which many pyrazole-containing compounds exert their anticancer effects is the inhibition of protein kinases.[3][5] These enzymes are critical regulators of cellular signaling pathways that, when dysregulated, can drive tumor growth, proliferation, and survival.[6] The pyrazole scaffold has been successfully incorporated into kinase inhibitors targeting EGFR, VEGFR-2, and CDKs, among others.[3]

This document provides a detailed guide for the initial in vitro characterization of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole , a novel compound from this promising chemical class. As its specific biological targets are yet to be elucidated, we propose a strategic, two-tiered screening cascade. This approach begins with a broad assessment of its cytotoxic effects against a panel of human cancer cell lines, followed by a more targeted investigation into its potential as a kinase inhibitor. These protocols are designed to be robust and self-validating, providing a solid foundation for further drug development efforts.

Part 1: High-Throughput Cytotoxicity Profiling in Human Cancer Cell Lines

Scientific Rationale: The First Step in Anticancer Drug Screening

The initial and most fundamental step in evaluating a potential anticancer agent is to determine its ability to inhibit the growth of cancer cells. A cytotoxicity assay measures the concentration at which a compound induces cell death or inhibits cell proliferation. By screening the compound against a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon), we can establish its potency, selectivity, and generate a preliminary spectrum of its activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in this context.[6][7] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted, reliable, and colorimetric method for assessing cell viability.[6]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps to determine the IC50 value of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole.

Materials:

  • 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include control wells:

      • Vehicle Control: Medium with the same final concentration of DMSO.

      • Positive Control: A known anticancer drug (e.g., Doxorubicin).

      • Untreated Control: Fresh complete medium only.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.[6]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • The absorbance values are directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] * 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.

Sample Data Presentation
Cell LineTissue of Origin1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma[Experimental Value][Experimental Value]
A549Lung Carcinoma[Experimental Value][Experimental Value]
HCT116Colorectal Carcinoma[Experimental Value][Experimental Value]
Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay & Readout seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h prepare_compound Prepare Serial Dilutions of Compound treat_cells Add Compound to Wells prepare_compound->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_3_4h Incubate for 3-4h (Formazan Formation) add_mtt->incubate_3_4h dissolve Dissolve Formazan with DMSO incubate_3_4h->dissolve read_plate Read Absorbance at 570 nm dissolve->read_plate data_analysis Data Analysis: Calculate % Viability & IC50 read_plate->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Targeted In Vitro Kinase Inhibition Assay

Scientific Rationale: Investigating a Probable Mechanism of Action

Given the prevalence of pyrazole scaffolds in known kinase inhibitors, a logical next step is to investigate whether 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole directly inhibits the activity of one or more protein kinases.[3][8] Kinase assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). A compound that inhibits this process will result in a decreased signal. We will describe a generic protocol for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction. This assay is highly sensitive, and the protocol can be readily adapted to screen the compound against a panel of specific kinases implicated in cancer (e.g., EGFR, AKT1, CDK2).[1][3]

Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™ Model)

Materials:

  • 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

  • Recombinant Kinase (e.g., AKT1)

  • Kinase-specific substrate peptide

  • Kinase Buffer

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette and sterile tips

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole in the appropriate kinase buffer, starting from a high concentration (e.g., 100 µM).

    • Include a known inhibitor for the specific kinase as a positive control and a vehicle control (buffer with DMSO).

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of the compound dilutions (or controls) to the wells.

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the recombinant kinase and its specific peptide substrate in kinase buffer).

    • To initiate the reaction, add 5 µL of a 2X ATP solution. The final reaction volume is 10 µL. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus, to the kinase activity.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • The luminescence signal is inversely proportional to the degree of kinase inhibition.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 - [((Luminescence of Treated Sample - Luminescence of "No Kinase" Control) / (Luminescence of Vehicle Control - Luminescence of "No Kinase" Control)) * 100]

  • Determine IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Use non-linear regression analysis to determine the IC50 value for kinase inhibition.

Hypothetical Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (RTK) Kinase1 Kinase A (e.g., PI3K) Receptor->Kinase1 Activates Kinase2 Kinase B (e.g., AKT) Kinase1->Kinase2 Activates Kinase3 Kinase C (e.g., mTOR) Kinase2->Kinase3 Activates TF Transcription Factors Kinase3->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene GF Growth Factor GF->Receptor Binds Inhibitor 1-[(4-Bromophenyl)methyl] -4-methoxy-1H-pyrazole Inhibitor->Kinase2 Inhibits

Sources

Application

Application Notes &amp; Protocols for N-Alkylation Techniques in the Synthesis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the N-alkylation of 4-methoxy-1H-pyrazole to synthesize 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, a key intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the N-alkylation of 4-methoxy-1H-pyrazole to synthesize 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, a key intermediate in medicinal chemistry and drug development. Pyrazole derivatives are a cornerstone in the development of therapeutics, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] The strategic N-alkylation of the pyrazole ring is a critical method for modulating the physicochemical and pharmacological profiles of these molecules.[1] This document explores various N-alkylation techniques, from classical methods to modern advancements like phase-transfer catalysis and microwave-assisted synthesis, offering researchers the rationale behind procedural choices and robust, validated protocols.

Introduction to Pyrazole N-Alkylation

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[2] Their structural and electronic properties make them privileged scaffolds in medicinal chemistry.[3][4] The nitrogen atoms of the pyrazole ring offer a site for substitution, and N-alkylation is a fundamental transformation that allows for the introduction of diverse functional groups, thereby influencing the molecule's biological activity, solubility, and metabolic stability.

The target molecule, 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, incorporates a substituted benzyl group, a common motif in pharmacologically active compounds. The synthesis of this molecule serves as an excellent case study for exploring the nuances of N-alkylation of an electron-rich pyrazole system.

The Mechanism and Regioselectivity of Pyrazole N-Alkylation

The pyrazole ring possesses two nitrogen atoms, creating the potential for the formation of two different regioisomers upon N-alkylation of unsymmetrical pyrazoles.[5] However, in the case of 4-methoxy-1H-pyrazole, the molecule is symmetrical, simplifying the regiochemical outcome. The N-alkylation reaction typically proceeds via an SN2 mechanism.[2] The first step involves the deprotonation of the N-H proton by a base to form a nucleophilic pyrazolide anion.[2] This anion then attacks the electrophilic carbon of the alkylating agent, in this case, 4-bromobenzyl bromide, to form the N-alkylated product.[2]

N-Alkylation Mechanism Pyr 4-Methoxy-1H-pyrazole Anion Pyrazolide Anion Pyr->Anion Deprotonation r1 + Base Base Base->Anion HB⁺ AlkylHalide 4-Bromobenzyl Bromide Product 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole AlkylHalide->Product Anion->Product Nucleophilic Attack r2 + r3 + Byproduct X⁻ Method_Selection_Workflow start Start: Synthesize 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is_sensitive Are starting materials sensitive to strong bases? start->is_sensitive anhydrous_ok Are anhydrous conditions feasible? is_sensitive->anhydrous_ok No mitsunobu Mitsunobu Reaction is_sensitive->mitsunobu Yes need_speed Is rapid synthesis a priority? microwave Consider Microwave-Assisted Protocol need_speed->microwave Yes classical Classical N-Alkylation (NaH/DMF) anhydrous_ok->classical Yes ptc Phase-Transfer Catalysis (PTC) anhydrous_ok->ptc No classical->need_speed ptc->need_speed mitsunobu->need_speed

Figure 2: Workflow for selecting an appropriate N-alkylation method.

Detailed Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol details a widely used and effective method for the N-alkylation of pyrazoles.

Materials and Reagents:

  • 4-methoxy-1H-pyrazole

  • 4-Bromobenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxy-1H-pyrazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the pyrazole. Cool the flask to 0°C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0°C. Allow the mixture to stir at this temperature for 30 minutes to ensure complete deprotonation. [1]4. Alkylation: Add a solution of 4-bromobenzyl bromide (1.05 equivalents) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. [1]7. Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). [1]8. Washing: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄. [1]9. Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

This protocol offers a milder and more convenient alternative to the classical method.

Materials and Reagents:

  • 4-methoxy-1H-pyrazole

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dichloromethane (DCM)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: In a round-bottom flask, combine 4-methoxy-1H-pyrazole (1.0 equivalent), 4-bromobenzyl bromide (1.1 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of TBAB (0.05 equivalents). [6][7]2. Solvent Addition: Add toluene and a small amount of water to create a biphasic system.

  • Reaction: Heat the mixture to 50-80°C and stir vigorously for 6-18 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Characterization of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

The structure of the synthesized product should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the bromophenyl group, the benzylic methylene protons, the pyrazole ring protons, and the methoxy group protons. The benzylic CH₂ protons will likely appear as a singlet. The two pyrazole protons should appear as distinct singlets.

  • ¹³C NMR: The spectrum will show signals for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, the pyrazole ring carbons, and the methoxy carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product, with a characteristic isotopic pattern for the bromine atom.

Safety and Handling Precautions

  • 4-Bromobenzyl bromide: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. [8][9]Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [8][9]* Sodium Hydride (NaH): This is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle it under an inert atmosphere and away from any sources of moisture.

  • Strong Bases (e.g., KOH): These are corrosive and should be handled with care. [10]* Solvents (DMF, Toluene, EtOAc): These are flammable and may have associated health risks. Use in a well-ventilated area.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use. [8][9][11]Ensure that an eyewash station and safety shower are readily accessible. [10][11]

Conclusion

The N-alkylation of pyrazoles is a fundamental reaction in organic synthesis with significant applications in drug discovery. This guide has provided a detailed overview of various techniques for the synthesis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, offering both theoretical understanding and practical, step-by-step protocols. By understanding the principles behind each method, researchers can make informed decisions to best suit their synthetic goals, leading to the efficient and safe production of valuable pyrazole derivatives.

References

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent.
  • ResearchGate. (n.d.). Synthesis of n-alkylpyrazoles by phase transfer catalysis. Retrieved from [Link]

  • Scribd. (n.d.). N-Alkylation of Pyrazole Explained. Retrieved from [Link]

  • Imperial College London. (n.d.). Alkylation of pyrazolones / Introduction. Retrieved from [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).
  • SlideShare. (n.d.). Pyrazole. Retrieved from [Link]

  • PMC. (n.d.).
  • Semantic Scholar. (2022).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • RSC Publishing. (2025). 4. RSC Medicinal Chemistry.
  • Thermo Fisher Scientific. (2025).
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • MDPI. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Retrieved from [Link]

  • Fisher Scientific. (2025).
  • NJ.gov. (2000). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1225 - BENZYL BROMIDE. Retrieved from [Link]

  • ACS Publications. (2013).
  • PMC. (n.d.). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • ResearchGate. (2025).
  • Revue Roumaine de Chimie. (n.d.). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY.
  • ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
  • Chemical Methodologies. (n.d.).
  • Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2025). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles.
  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • BMRB. (n.d.). bmse012649 4-methoxy-1H-pyrazole. Retrieved from [Link]

  • SIOC Journals. (n.d.).
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

Welcome to the technical support center for optimizing your chemical syntheses. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-[(4-Bromophenyl)methyl]-4-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing your chemical syntheses. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole. Our focus is on practical, field-proven strategies to minimize byproduct formation, thereby increasing yield and simplifying purification.

Introduction: The Challenge of N-Alkylation

The synthesis of the target molecule is a classic N-alkylation reaction, where the nitrogen of the 4-methoxy-1H-pyrazole ring acts as a nucleophile to displace a halide from (4-bromophenyl)methyl bromide. While the symmetry of 4-methoxy-1H-pyrazole prevents the formation of N1/N2 regioisomers—a common challenge with unsymmetrical pyrazoles—other side reactions can significantly impact the purity and yield of the final product.[1][2] This guide will address the root causes of these byproducts and provide actionable protocols to mitigate them.

Section 1: Understanding Potential Byproducts

FAQ 1: What are the primary byproducts I should be aware of in this synthesis?

While you will not have to contend with N1/N2 isomerism, three other classes of byproducts are common:

  • Quaternary Pyrazolium Salt: The nitrogen atoms on the product, 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, are still nucleophilic. If an excess of the (4-bromophenyl)methyl bromide is present, or if reaction temperatures are too high, the product can react again, forming a highly polar, often insoluble, quaternary pyrazolium salt.

  • Degradation of the Alkylating Agent: (4-Bromophenyl)methyl bromide is a reactive benzyl halide. Under basic conditions, it can undergo hydrolysis or alcoholysis (if water or alcohol is present) to form (4-bromophenyl)methanol. At elevated temperatures, it can also undergo self-condensation to form polybenzyllic impurities.

  • C-Alkylation Products: Although far less common for pyrazoles, under certain conditions, alkylation can occur on a carbon atom of the pyrazole ring. This is generally a minor pathway but can be promoted by specific base and solvent combinations.

Below is a diagram illustrating the desired reaction pathway and the formation of the most significant byproduct.

Byproduct_Formation Pyrazole 4-Methoxy-1H-pyrazole Anion Pyrazole Anion (Deprotonated) Pyrazole->Anion 1. Deprotonation Base Base (e.g., NaH, K2CO3) Base->Anion Product Desired Product: 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole Anion->Product 2. N-Alkylation (SN2) AlkylHalide (4-Bromophenyl)methyl Bromide AlkylHalide->Product QuatSalt Byproduct: Quaternary Pyrazolium Salt AlkylHalide->QuatSalt Product->QuatSalt Over-Alkylation (Side Reaction)

Caption: Primary reaction pathway and major side reaction.

Section 2: Troubleshooting and Optimization Guide

This section directly addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction is sluggish or incomplete, resulting in low yield. What are the most likely causes?

A1: An incomplete reaction is often due to insufficient activation of the pyrazole nucleophile or poor reactivity of the electrophile.

  • Cause 1: Ineffective Deprotonation. The pKa of the pyrazole N-H is ~14, requiring a sufficiently strong base for complete deprotonation. If you are using a weak base like potassium carbonate (K₂CO₃), the equilibrium may not fully favor the pyrazole anion.

    • Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH). NaH irreversibly deprotonates the pyrazole, driving the reaction forward.[3] Ensure your solvent is anhydrous, as NaH reacts violently with water.

  • Cause 2: Poor Solubility. If the pyrazole starting material or the base is not soluble in the chosen solvent, the reaction will be slow.

    • Solution: Ensure you are using a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) to dissolve the pyrazole salt. Gentle heating (40-60 °C) can also improve solubility and reaction rate.

  • Cause 3: Deactivated Alkylating Agent. The reactivity of alkyl halides follows the trend I > Br > Cl.[1] If you are using (4-bromophenyl)methyl chloride, the reaction will be significantly slower than with the bromide equivalent.

    • Solution: Use (4-bromophenyl)methyl bromide for a good balance of reactivity and stability. If the reaction is still slow, a catalytic amount of sodium iodide (NaI) can be added to perform an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.

Q2: My final product is contaminated with a highly polar impurity that is difficult to remove by chromatography. What is it and how can I prevent it?

A2: This is a classic sign of quaternary pyrazolium salt formation, as described in Section 1. This salt is very polar and may streak on silica gel or fail to elute.

  • Cause: The primary cause is an excess of the alkylating agent reacting with your desired product.

  • Prevention Strategies:

    • Control Stoichiometry: Use a precise amount of the alkylating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Avoid using large excesses.

    • Slow Addition: Add the (4-bromophenyl)methyl bromide dropwise to the solution of the deprotonated pyrazole over 15-30 minutes. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant pyrazole anion over the product.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature. Overheating can accelerate the undesired second alkylation.

Q3: How do I select the optimal base and solvent system for this reaction?

A3: The choice of base and solvent is the most critical factor in controlling byproduct formation. A polar aprotic solvent is generally preferred as it solvates the cation of the base, leaving a more "naked" and highly nucleophilic pyrazole anion.[1][4]

The table below compares common base/solvent systems for this type of N-alkylation.

BaseRecommended SolventTypical Temp.ProsCons
NaH (Sodium Hydride)Anhydrous DMF, THF0 °C to RTIrreversible deprotonation, high yields, clean reaction.[3]Requires strictly anhydrous conditions; flammable H₂ gas evolved.
K₂CO₃ (Potassium Carbonate)DMF, AcetonitrileRT to 80 °CInexpensive, easy to handle, milder conditions.[4]Reaction can be slow; may require heat, which can increase byproducts.
Cs₂CO₃ (Cesium Carbonate)Acetonitrile, DioxaneRT to 60 °CHighly effective due to high solubility and "cesium effect"; often gives higher yields than K₂CO₃.[5]Significantly more expensive than NaH or K₂CO₃.

Recommendation: For the highest purity and yield, Sodium Hydride (NaH) in anhydrous DMF is the superior choice. The clean, irreversible deprotonation at room temperature minimizes the thermal degradation of the alkylating agent and the formation of over-alkylation products.

Section 3: Recommended Experimental Protocol

This protocol is designed to be a self-validating system for synthesizing 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole with high purity.

Materials:
  • 4-methoxy-1H-pyrazole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • (4-Bromophenyl)methyl bromide (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Workflow Diagram:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 4-methoxypyrazole and anhydrous DMF to flask under Argon. B 2. Cool to 0 °C. A->B C 3. Add NaH portion-wise. (Caution: H2 evolution) B->C D 4. Stir for 30 min at 0 °C. C->D E 5. Add alkyl bromide solution dropwise. D->E F 6. Warm to RT and stir for 4-12h. E->F G 7. Monitor by TLC/LC-MS until pyrazole is consumed. F->G H 8. Quench reaction carefully with sat. aq. NH4Cl at 0 °C. G->H I 9. Extract with Ethyl Acetate (3x). H->I J 10. Wash combined organic layers with Brine. I->J K 11. Dry (Na2SO4), filter, and concentrate. J->K L 12. Purify by flash column chromatography. K->L

Caption: Recommended experimental workflow.

Step-by-Step Procedure:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-methoxy-1H-pyrazole (1.0 eq). Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. Stir the resulting suspension for 30 minutes at 0 °C.

  • Alkylation: Dissolve (4-bromophenyl)methyl bromide (1.05 eq) in a small amount of anhydrous DMF and add it dropwise to the pyrazole anion suspension over 20 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the 4-methoxy-1H-pyrazole starting material is fully consumed.

  • Work-up: Once complete, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

References

  • Wang, X., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Yet, L. (2008). Pyrazoles. Request PDF. [Link]

  • Krasavin, M., et al. (2020). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]

  • Ho, H., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. [Link]

  • Dodge, M. W., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • WuXi AppTec. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Reyes-Melo, K., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole Synthesis

Welcome to the technical support center for the synthesis of 1-[(4-bromophenyl)methyl]-4-methoxy-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are encount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-[(4-bromophenyl)methyl]-4-methoxy-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this specific N-alkylation reaction. Our goal is to provide in-depth, scientifically grounded solutions to common experimental hurdles.

The synthesis of this target molecule is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. It involves the deprotonation of 4-methoxy-1H-pyrazole to form a nucleophilic pyrazolide anion, which then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. While straightforward in principle, several factors can compromise the reaction's efficiency. This document will systematically address these issues in a practical question-and-answer format.

Troubleshooting Guide

Q1: My reaction yield is very low, or I've isolated no product. What are the most likely initial points of failure?

Low or no yield is a common but frustrating issue. The problem can typically be traced back to one of three areas: the quality of the starting materials, suboptimal reaction conditions, or issues during the work-up and purification process.

Initial Diagnostic Checklist:

  • Starting Material Integrity: Have you confirmed the purity and reactivity of your 4-methoxypyrazole and, most critically, your 4-bromobenzyl bromide? The latter is a lachrymator and can degrade over time.[1][2][3]

  • Reaction Conditions: Are your solvent and reagents anhydrous? Water can destroy strong bases like NaH and interfere with the reactivity of the pyrazolide anion. Is your choice of base and solvent appropriate for an S_N2 reaction?

  • Reaction Monitoring: How are you monitoring the reaction? Relying on a fixed time point can be misleading. Thin-Layer Chromatography (TLC) or LC-MS are essential for tracking the consumption of starting materials and the formation of the product.[4]

Q2: How can I assess the quality of my starting materials?

The quality of your reactants is paramount. Impurities or degradation can completely halt the reaction.

  • 4-methoxy-1H-pyrazole (Nucleophile): This compound is generally stable. However, its purity should be verified by ¹H NMR or melting point. Ensure it is free from acidic impurities that would consume the base.

  • 4-bromobenzyl bromide (Electrophile): This is often the primary culprit. It is a reactive lachrymator that is sensitive to moisture and light, and can degrade upon improper storage.[1][2][3]

    • Assessment: A fresh bottle is always preferred. If the solid appears discolored (e.g., yellow or brown instead of off-white) or has a strong, acrid odor beyond the expected lachrymatory effect, it may have decomposed.[3] Decomposition can produce hydrogen bromide (HBr), which can neutralize your base and complicate the reaction.[2]

    • Solution: If degradation is suspected, you can attempt to purify the 4-bromobenzyl bromide by recrystallization from a suitable solvent like hexanes. However, purchasing from a reputable supplier is the most reliable solution.[5]

Q3: My base (e.g., K₂CO₃, NaH) doesn't seem to be working. What are the critical factors for the choice and handling of the base?

The base's role is to deprotonate the pyrazole's N-H proton, creating the highly nucleophilic pyrazolide anion required for the S_N2 attack. If this step is inefficient, the entire reaction will fail.

  • Choice of Base:

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. It is highly effective but also highly reactive with water and protic solvents. It must be handled under an inert atmosphere (e.g., Argon or Nitrogen), and anhydrous solvents are mandatory.[6][7]

    • Potassium Carbonate (K₂CO₃): A weaker, safer, and more common choice for this type of alkylation.[4][6] Its effectiveness is highly dependent on the solvent. In polar aprotic solvents like DMF or DMSO, it is sufficiently basic to promote the reaction.[4][8]

  • Common Issues & Solutions:

    • Poor Solubility: K₂CO₃ has low solubility in many organic solvents.[9] Using a very fine powder or ensuring vigorous stirring can help. The reaction is often run as a suspension.[6]

    • Insufficient Strength: If using a weaker base like K₂CO₃ in a less polar solvent (e.g., acetonitrile), the deprotonation equilibrium may not favor the pyrazolide anion sufficiently. Switching to a more polar aprotic solvent (DMF, DMSO) or a stronger base (NaH) is recommended.[4][8]

    • Moisture Contamination: NaH reacts violently with water to produce hydrogen gas and NaOH, consuming the base. Always use fresh, anhydrous solvent and handle NaH under inert gas.[6]

Q4: What is the optimal solvent for this reaction, and why is it so important?

Solvent choice is arguably one of the most critical parameters for an S_N2 reaction.

  • Recommended Solvents: Polar aprotic solvents are ideal. These include N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN).[8]

    • Causality: These solvents can solvate the cation (e.g., K⁺ from K₂CO₃ or Na⁺ from NaH) but do not strongly solvate the pyrazolide anion. This leaves the anion "naked" and highly nucleophilic, dramatically accelerating the rate of the desired S_N2 reaction.

  • Solvents to Avoid:

    • Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents will form a hydrogen-bonding cage around the pyrazolide anion, stabilizing it and severely reducing its nucleophilicity. They can also react with strong bases like NaH.

    • Non-polar Solvents (e.g., Hexane, Toluene): The starting materials and base will have very poor solubility, leading to an extremely slow or non-existent reaction.

Q5: I suspect side reactions are occurring, leading to a complex crude product mixture. What are these side reactions and how can I minimize them?

While this reaction is generally clean, side reactions can occur under non-optimal conditions.

  • Over-alkylation: This is not a concern for this specific reaction, as there is only one acidic N-H proton on the pyrazole ring to be alkylated.

  • Elimination (E2): 4-bromobenzyl bromide is a primary halide and is not prone to elimination. This side reaction is highly unlikely.

  • Reaction with Solvent: At elevated temperatures, strong bases can react with solvents like DMF. It is best to run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically room temperature to ~80°C).[8]

  • Hydrolysis of Alkylating Agent: If there is water in the reaction mixture, the 4-bromobenzyl bromide can hydrolyze to 4-bromobenzyl alcohol, consuming the electrophile. Solution: Always use anhydrous solvents and reagents.

Q6: I'm having difficulty isolating my product. What are some best practices for work-up and purification?

Product loss during isolation is a common source of low apparent yield.

  • Work-up: A standard procedure involves quenching the reaction by pouring it into water and then extracting the product with an organic solvent like ethyl acetate.[6][8]

    • If using NaH: The quench must be done carefully, preferably at 0°C, by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to safely react with any excess NaH before adding water.[6]

    • Emulsions: If emulsions form during the extraction, adding brine (saturated aqueous NaCl) can help break them up.

  • Purification:

    • Flash Column Chromatography: This is the most common method for purifying the crude product.[6][8] A gradient of ethyl acetate in hexanes is typically effective. The basicity of the pyrazole nitrogen can sometimes cause the product to streak on the silica gel column. To mitigate this, a small amount of triethylamine (~1%) can be added to the eluent.[10]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective and scalable purification method.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction? The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. First, a base removes the acidic proton from the N1 position of 4-methoxy-1H-pyrazole to form a pyrazolide anion. This potent nucleophile then attacks the electrophilic methylene carbon of 4-bromobenzyl bromide, displacing the bromide ion and forming the C-N bond in a single, concerted step.

Q2: Is regioselectivity an issue for 4-methoxypyrazole? No. Regioselectivity is a major challenge for unsymmetrically substituted pyrazoles, where alkylation can occur at either the N1 or N2 position, often leading to product mixtures.[12] However, 4-methoxy-1H-pyrazole is a symmetrical molecule. The N1 and N2 positions are chemically equivalent, so only one product is possible.

Q3: Can I use a different alkylating agent, like 4-bromobenzyl chloride? Yes, but the reaction will likely be slower. The rate of an S_N2 reaction is highly dependent on the quality of the leaving group. The general trend for halide leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. Therefore, using 4-bromobenzyl chloride would require more forcing conditions (e.g., higher temperature or longer reaction time) to achieve the same conversion as 4-bromobenzyl bromide.[8] Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can sometimes accelerate reactions with alkyl chlorides via an in-situ Finkelstein reaction, which transiently generates the more reactive alkyl iodide.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 20-30% ethyl acetate in hexanes. The product should have an R_f value between that of the two starting materials.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure. Look for the characteristic singlet of the benzylic CH₂ protons around 5.3-5.5 ppm and the disappearance of the broad N-H proton signal from the starting pyrazole.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product. Look for the characteristic isotopic pattern of a compound containing one bromine atom (two peaks of nearly equal intensity, M⁺ and M+2).[13]

    • Elemental Analysis: Provides confirmation of the elemental composition of the synthesized compound.[14]

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis, utilizing common and effective conditions.

Materials:

  • 4-methoxy-1H-pyrazole (1.0 eq)

  • 4-bromobenzyl bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (to make a 0.2 M solution)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add 4-methoxy-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the pyrazole.

  • Stir the resulting suspension vigorously at room temperature for 30 minutes.

  • In a separate vial, dissolve 4-bromobenzyl bromide (1.1 eq) in a small amount of anhydrous DMF.

  • Add the 4-bromobenzyl bromide solution dropwise to the pyrazole suspension over 5 minutes.

  • Heat the reaction mixture to 60°C and stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., 30% EtOAc/Hexanes).

  • Once the starting pyrazole is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (approx. 10x the volume of DMF).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with water (2x) to remove residual DMF, and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-[(4-bromophenyl)methyl]-4-methoxy-1H-pyrazole.

Data Summary Table: Impact of Key Parameters

ParameterCondition 1RationaleCondition 2RationaleImpact on Yield
Base K₂CO₃ (2.0 eq)Mild, safe, and effective in polar aprotic solvents.[4]NaH (1.2 eq)Stronger, irreversible deprotonation; requires strict anhydrous/inert conditions.[6][7]Both can give high yields. NaH may be faster but is less safe.
Solvent DMF / DMSOHigh polarity, aprotic. Maximizes nucleophilicity of the pyrazolide anion for a fast S_N2 reaction.[4][8]AcetonitrileLess polar than DMF/DMSO. The reaction may be slower and require higher temperatures.Higher yields expected in DMF/DMSO.
Temperature 25 - 60°CProvides sufficient energy for the reaction without significant side reactions or decomposition.[8]> 100°CIncreases reaction rate but risks decomposition of the alkylating agent and solvent.[2]Moderate temperatures are optimal. High temps can decrease yield.
Alkylating Agent 4-bromobenzyl bromideExcellent leaving group (Br⁻), good reactivity.4-bromobenzyl chloridePoorer leaving group (Cl⁻), leading to a slower reaction rate.[8]Higher yields and faster reaction with the bromide.

Visualizations

.dot

SN2_Mechanism cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Pyrazole 4-Methoxy-1H-pyrazole Pyrazolide Pyrazolide Anion (Nucleophile) Pyrazole->Pyrazolide H⁺ Abstraction Base Base (e.g., K₂CO₃) Base->Pyrazolide H⁺ Abstraction Product Target Product Pyrazolide->Product Nucleophilic Attack & Leaving Group Departure AlkylHalide 4-Bromobenzyl Bromide (Electrophile) AlkylHalide->Product Nucleophilic Attack & Leaving Group Departure

Caption: The two-step S_N2 mechanism for pyrazole N-alkylation.

.dot

Troubleshooting_Workflow Start Low Yield Observed CheckReagents 1. Assess Starting Materials - Purity of Pyrazole? - Integrity of Benzyl Bromide? Start->CheckReagents ReagentsOK Materials are High Quality CheckReagents->ReagentsOK Yes ReagentsBad Degraded Reagents Suspected CheckReagents->ReagentsBad No CheckConditions 2. Review Reaction Conditions - Anhydrous Solvent/Reagents? - Correct Base/Solvent Combo? ReagentsOK->CheckConditions ActionReagents Action: - Use fresh 4-bromobenzyl bromide. - Confirm pyrazole purity via NMR/MP. ReagentsBad->ActionReagents ConditionsOK Conditions are Optimal CheckConditions->ConditionsOK Yes ConditionsBad Conditions are Suboptimal CheckConditions->ConditionsBad No CheckWorkup 3. Evaluate Work-up/Purification - Loss during extraction? - Streaking on column? ConditionsOK->CheckWorkup ActionConditions Action: - Switch to anhydrous DMF/DMSO. - Use stronger base (NaH) or ensure K₂CO₃ is finely powdered. ConditionsBad->ActionConditions WorkupOK Yield Still Low CheckWorkup->WorkupOK No WorkupBad Losses Identified CheckWorkup->WorkupBad Yes ActionWorkup Action: - Add triethylamine to column eluent. - Use brine to break emulsions. - Consider crystallization. WorkupBad->ActionWorkup

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. Retrieved from [Link]

  • 4-Bromobenzyl bromide | C7H6Br2 | CID 68527. (n.d.). PubChem. Retrieved from [Link]

  • Process for the purification of pyrazoles. (2011). Google Patents.
  • Method for purifying pyrazoles. (2011). Google Patents.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2017). Molecules. Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). Molecules. Retrieved from [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Bromobenzyl bromide. (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • Synthesis of Some New Pyrazoles. (2017). Karaelmas Science and Engineering Journal. Retrieved from [Link]

  • 4-Bromobenzyl bromide SDS. (2021). SDS Manager. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2016). Molecules. Retrieved from [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Methoxy-bromination and alkylation problems. (2025). Reddit. Retrieved from [Link]

  • 4-Bromobenzyl Bromide: A Versatile Intermediate for Organic Synthesis from China. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Preparation of 4-bromobenzyl bromide. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Troubleshooting

Overcoming solubility issues of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole in aqueous media

Welcome to the Technical Support Center for 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole . As a highly lipophilic pyrazole derivative, this compound frequently presents severe solubility bottlenecks during assay devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole .

As a highly lipophilic pyrazole derivative, this compound frequently presents severe solubility bottlenecks during assay development and preclinical formulation. This guide is engineered to provide researchers with causal diagnostics, strategic decision-making frameworks, and self-validating experimental protocols to overcome these challenges.

Part 1: Diagnostic FAQs – Understanding the Causality of Insolubility

Q: Why is 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole inherently insoluble in aqueous media? A: The insolubility is driven by two structural factors. First, the 4-bromobenzyl moiety is highly hydrophobic, driving a high partition coefficient (LogP) that heavily favors lipid/organic phases over water. Second, the molecule lacks ionizable functional groups at physiological pH. Strong intermolecular forces and the absence of ionizable centers lead to high crystal lattice energy, making aqueous solvation thermodynamically unfavorable[1].

Q: Can I just lower the pH of my buffer to protonate the compound and form a soluble salt? A: No. Unlike basic aliphatic amines, the nitrogen atoms in the methoxy-pyrazole core are part of an electron-delocalized aromatic system. The conjugate acid pKa of this specific pyrazole ring is extremely low (typically < 2.5). Lowering the pH to physiologically relevant levels (e.g., pH 4–6) will not protonate the molecule sufficiently to form a soluble salt[1]. Alternative physical or formulation-based modifications are required.

Q: Why does the compound immediately form a cloudy suspension when I dilute my DMSO stock into PBS? A: This is a classic "solvent-shift precipitation" (or hydrophobic collapse). The compound is soluble in 100% DMSO due to the solvent's lower dielectric constant. When a droplet of this stock hits the aqueous PBS, the local dielectric constant spikes rapidly. The water molecules preferentially hydrogen-bond with each other, excluding the hydrophobic 4-bromobenzyl groups, which forces the compound to rapidly nucleate and precipitate out of solution.

Part 2: Strategic Solubilization Workflow

Before selecting a protocol, use the following decision matrix to align your solubilization strategy with your specific experimental endpoints.

SolubilizationWorkflow Start Aqueous Solubility Issue Detected InVitro In Vitro Assay (Cell Culture/Biochem) Start->InVitro Assay Type InVivo In Vivo / PK Study (Animal Models) Start->InVivo Assay Type DMSO DMSO Stock + Slow Buffer Dilution InVitro->DMSO First Line CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD Low Toxicity Req. Nano Nanoparticle / Dendrimer Encapsulation InVivo->Nano High Loading Req. Cosolvent Add PEG-400/Tween-80 (Max 1-5%) DMSO->Cosolvent If Precipitation Occurs

Decision matrix for solubilizing hydrophobic pyrazole derivatives.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Scenario A: In Vitro Assays (Biochemical & Cell Culture)

Issue: Diluting the compound directly into assay buffer causes micro-precipitation, leading to inconsistent IC50 values or false negatives in screening. Solution: Implement a Co-Solvent Step-Down Dilution to gradually transition the dielectric constant, preventing rapid nucleation.

Self-Validating Protocol: Step-Down Dilution

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Ensure complete dissolution via sonication.

  • Intermediate Stock: Prepare a 1 mM intermediate solution by diluting the primary stock into a co-solvent mixture of 10% DMSO and 90% PEG-400.

  • Aqueous Transition: Place your final aqueous buffer (e.g., PBS) on a magnetic stirrer at high speed. Add the intermediate stock dropwise into the vortex center. The vigorous mixing prevents localized zones of high water concentration, mitigating hydrophobic collapse.

  • Validation Step (Crucial): To ensure the compound is truly dissolved and not merely suspended as colloidal aggregates, centrifuge an aliquot of the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV at the compound's λmax. If the peak area matches your theoretical concentration, the solubilization is successful and stable.

Scenario B: In Vivo Dosing (Pharmacokinetics & Efficacy)

Issue: Organic solvents like DMSO or PEG-400 cause hemolysis or tissue necrosis during intravenous (IV) dosing. A purely aqueous, biocompatible vehicle is required. Solution: Utilize Host-Guest Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The cyclic oligosaccharide provides a hydrophobic cavity that encapsulates the lipophilic 4-bromobenzyl group, while its hydrophilic exterior maintains aqueous solubility[2].

CD_Mechanism Drug Hydrophobic Pyrazole (Insoluble) Equilibrium Thermodynamic Equilibration Drug->Equilibrium CD HP-β-CD (Hydrophilic Exterior) CD->Equilibrium Complex Inclusion Complex (Water Soluble) Equilibrium->Complex Encapsulation

Mechanism of host-guest inclusion complexation for solubility enhancement.

Self-Validating Protocol: HP-β-CD Inclusion Complexation

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or standard saline.

  • Equilibration: Add an excess amount (beyond expected solubility) of solid 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole powder to the cyclodextrin solution.

  • Complexation: Stir the suspension continuously at room temperature for 48 hours. Causality note: Complexation is a thermodynamic process; sufficient time must be allowed for the drug to partition into the cyclodextrin cavities.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove all uncomplexed solid drug.

  • Validation Step (Phase-Solubility Profiling): To validate that true complexation has occurred (rather than artifactual supersaturation), construct a Higuchi-Connors phase-solubility diagram. Prepare vials with increasing HP-β-CD concentrations (0 to 50 mM), add excess drug, equilibrate, filter, and measure dissolved drug via HPLC. A linear increase in drug concentration relative to cyclodextrin concentration (an AL-type curve) mathematically validates a 1:1 stoichiometric inclusion complex.

Scenario C: Advanced Delivery (Nanoparticles)

Issue: Cyclodextrin complexation does not yield a high enough concentration for the required maximum tolerated dose (MTD) studies. Solution: Employ Dendrimer Encapsulation . High-generation cationic dendrimers possess extensive inner hydrophobic cavities capable of hosting multiple lipophilic pyrazole molecules simultaneously, drastically increasing the drug-loading percentage (DL%) and absolute water solubility without the use of harmful surfactants[3].

Part 4: Quantitative Formulation Data Summary

Use the following table to rapidly compare formulation strategies based on their physical mechanisms and biological compatibility.

Solubilization StrategyPrimary Mechanism of ActionEstimated Solubility GainToxicity / BiocompatibilityPrimary Application
DMSO / Buffer Dilution Solvent polarity shiftLow (< 50 µM)High (Cytotoxic > 1% v/v)In vitro biochemical assays
Co-solvent (PEG-400) Dielectric constant reductionModerate (~0.5 - 1 mM)Moderate (Viscous)Cell culture, early PK
HP-β-CD Complexation Host-guest inclusionHigh (1 - 10 mM)Low (FDA GRAS listed)In vivo IV/PO dosing
Dendrimer Encapsulation Nanoscale compartmentalizationVery High (> 10 mM)Low to ModerateTargeted drug delivery

Sources

Optimization

Improving shelf-life and stability of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

Welcome to the technical support guide for 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. We will delve into common stability issues, provide robust troubleshooting workflows, and offer detailed protocols grounded in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole.

Q1: What are the optimal long-term storage conditions for this compound?

A1: To maximize shelf-life, the compound should be stored under controlled conditions that minimize exposure to environmental factors known to cause degradation. Pyrazole derivatives can be sensitive to moisture, oxidation, light, and heat.[1][2]

Parameter Recommended Condition Rationale
Temperature ≤ 4°C (Refrigerated) or -20°C (Frozen)Reduces the rate of all chemical degradation pathways, including hydrolysis and oxidation.[2]
Atmosphere Under an inert gas (Argon or Nitrogen)The pyrazole ring and benzylic C-H bond can be susceptible to oxidation.[2] An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light In an amber vial or protected from lightPyrazole compounds can be susceptible to photodegradation upon exposure to UV or visible light.[2]
Moisture In a tightly sealed container with a desiccantMoisture can facilitate hydrolysis of the methoxy group or promote other degradation pathways.[1]

Q2: I'm observing a color change (e.g., yellowing) in my solid compound over time. What does this indicate?

A2: A change in physical appearance, particularly color development, is often a primary indicator of chemical degradation.[1] For pyrazole-containing molecules, this can be due to:

  • Oxidation: Formation of colored byproducts is a common sign of oxidative degradation, potentially involving the pyrazole ring or the benzylic methylene group.[2]

  • Photodegradation: Exposure to light can generate colored degradants.[2] It is highly recommended to re-analyze the purity of the material using a suitable technique like HPLC if any visual changes are observed.

Q3: What are the best solvents for dissolving and storing solutions of this compound?

A3: Pyrazole derivatives generally exhibit good solubility in polar aprotic organic solvents.[3]

  • For Immediate Use: Solvents like Acetonitrile, Acetone, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent choices for preparing stock solutions.[3]

  • For Short-Term Storage (in solution): If storage in solution is unavoidable, use a high-purity, dry (anhydrous) aprotic solvent. Prepare the solution under an inert atmosphere and store it refrigerated (2-8°C) and protected from light. However, storing the compound as a solid is always the preferred method for long-term stability.

Q4: My compound shows a new, smaller peak in its HPLC chromatogram after being stored in solution for a week. What happened?

A4: The appearance of a new peak strongly suggests chemical degradation.[1] Given the structure, potential degradation pathways in solution include:

  • Hydrolysis: The methoxy group could be susceptible to hydrolysis, especially if the solvent contains trace amounts of acid or base.

  • Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.[2]

  • Solvent Interaction: The compound may react with the solvent itself, particularly if using reactive solvents or under high-energy conditions (e.g., heating).

To mitigate this, always use fresh, high-purity solvents, degas the solvent before use if oxidation is suspected, and store solutions for the shortest time possible at low temperatures.[2]

Troubleshooting Guide for Stability Issues

This guide provides a systematic approach to identifying and resolving stability problems encountered during your research.

Problem 1: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)

You observe new peaks in your analysis that were not present in the initial batch, indicating the formation of degradation products.

Causality Analysis

The structure of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole has several moieties susceptible to degradation:

  • Pyrazole Ring: Can undergo oxidative cleavage or electrophilic attack.

  • Benzylic Methylene Bridge (-CH2-): Prone to oxidation, forming a ketone or alcohol.

  • Methoxy Group (-OCH3): Susceptible to acid- or base-catalyzed hydrolysis to a hydroxyl group.

  • Bromophenyl Group: Generally stable, but the C-Br bond can undergo photolytic cleavage under high-energy UV light.

Troubleshooting Workflow

The following workflow helps diagnose and address the source of degradation.

G cluster_0 Phase 1: Immediate Assessment cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Corrective Action start New Peak Detected in Chromatography check_storage Review Storage Conditions: Temp, Light, Atmosphere, Moisture start->check_storage check_handling Review Handling Procedures: Solvent Purity, Exposure to Air start->check_handling forced_degradation Perform Targeted Forced Degradation Study (See Protocol 1) check_storage->forced_degradation If conditions were off check_handling->forced_degradation If handling was suspect compare Compare Degradant Profile: Stressed Sample vs. Stored Sample forced_degradation->compare identify_pathway Identify Dominant Degradation Pathway (e.g., Oxidation, Hydrolysis) compare->identify_pathway optimize_storage Optimize Storage Conditions (e.g., Use Inert Gas, Desiccant) identify_pathway->optimize_storage refine_handling Refine Handling Protocol (e.g., Use Anhydrous Solvents) identify_pathway->refine_handling repurify Re-purify Material if Necessary optimize_storage->repurify refine_handling->repurify

Workflow for troubleshooting compound degradation.
Problem 2: Change in Physical Properties (Clumping, Reduced Solubility)

The compound, which was once a free-flowing powder, has become clumpy or is now difficult to dissolve.

Causality Analysis
  • Moisture Absorption: The compound may be hygroscopic. Absorbed water can lead to clumping and can also act as a medium for hydrolysis.[1]

  • Polymorphism: A change in the crystalline form (polymorphism) can alter physical properties, including solubility and melting point. This can sometimes be induced by temperature fluctuations or grinding.[4]

  • Degradation: The degradation product may have different physical properties than the parent compound.

Solutions
  • Dry the Compound: Dry the material under a high vacuum in the presence of a strong desiccant (e.g., P₂O₅).

  • Verify Integrity: Re-run analytical tests (e.g., HPLC for purity, melting point, and potentially Powder X-Ray Diffraction (PXRD) to check for polymorphism) to confirm the compound's identity and purity.

  • Improve Storage: Store future batches in a desiccator under an inert atmosphere to prevent moisture uptake.[1]

In-Depth Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying the potential degradation pathways of a drug substance and for developing stability-indicating analytical methods.[5] This protocol is based on the International Council for Harmonisation (ICH) Q1A guidelines.[6]

Objective

To intentionally degrade 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole under various stress conditions to identify likely degradation products and pathways.

Methodology
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Apply Stress Conditions: Expose aliquots of the stock solution and the solid compound to the conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary (for acid/base hydrolysis), dilute to a suitable concentration, and analyze using a stability-indicating HPLC-UV method. An LC-MS method is highly recommended for the structural elucidation of degradants.[7]

Stress Condition Reagents & Conditions Potential Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl; 60°C for 24 hoursHydrolysis of the methoxy group.
Base Hydrolysis 0.1 M NaOH; 60°C for 24 hoursHydrolysis of the methoxy group, potential ring opening.[2]
Oxidation 3% H₂O₂; Room Temp for 24 hoursOxidation of the pyrazole ring or benzylic -CH₂- group.[2]
Thermal Degradation Solid sample; 105°C for 24 hoursGeneral thermal decomposition.[4]
Photodegradation Expose solid & solution to light per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²)Photolytic cleavage of bonds (e.g., C-Br, N-CH₂).[2]
Experimental Workflow Diagram

G cluster_stress Apply Stress Conditions prep Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose Aliquots oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose Aliquots therm Thermal (Solid, 105°C) prep->therm Expose Aliquots photo Photolytic (ICH Q1B Light) prep->photo Expose Aliquots analysis Analyze Samples by Stability-Indicating HPLC-MS acid->analysis At Time Points base->analysis At Time Points oxid->analysis At Time Points therm->analysis At Time Points photo->analysis At Time Points eval Evaluate Data: - Identify Degradants - Calculate Mass Balance - Propose Pathways analysis->eval

Experimental workflow for a forced degradation study.

Understanding Degradation: The Underlying Chemistry

A deeper understanding of the molecule's chemical liabilities allows for proactive stability management.

G cluster_pathways Potential Degradation Pathways parent 1-[(4-Bromophenyl)methyl]- 4-methoxy-1H-pyrazole hydrolysis Product A: 1-[(4-Bromophenyl)methyl]- 1H-pyrazol-4-ol (Hydrolysis) parent->hydrolysis H⁺ or OH⁻ (Moisture) oxidation_ch2 Product B: (4-Bromophenyl)(4-methoxy- 1H-pyrazol-1-yl)methanone (Benzylic Oxidation) parent->oxidation_ch2 [O] (Air/Peroxides) oxidation_ring Product C: Ring-Opened Products (Ring Oxidation) parent->oxidation_ring [O] (Air/Peroxides)

Potential degradation pathways for the target compound.
  • Hydrolysis: The ether linkage of the methoxy group is a potential site for hydrolysis under either acidic or basic conditions, yielding the corresponding pyrazol-4-ol derivative. This is often accelerated by the presence of water in solvents or from atmospheric humidity.[2]

  • Oxidation: The benzylic methylene (-CH₂-) group is activated by both the phenyl ring and the pyrazole nitrogen. This makes it a prime target for auto-oxidation, especially in the presence of trace metal impurities or light, potentially forming an alcohol or ketone. The electron-rich pyrazole ring itself can also be susceptible to oxidative degradation.[2]

  • Photodegradation: Aromatic halides can undergo homolytic cleavage of the carbon-halogen bond upon exposure to sufficient UV radiation. While often requiring high energy, this pathway should be considered, especially if the compound is handled outside of light-protecting containers.[2]

By understanding these potential liabilities, researchers can make informed decisions about formulation, storage, and handling to ensure the highest quality data and outcomes in their experiments.

References
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Benchchem. (n.d.). Troubleshooting guide for pyrazolone compound stability issues.
  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2028.
  • Linseis. (2025, November 6).
  • ResearchGate. (2025, October 16).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ACS Publications. (2018, May 23). Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. The Journal of Physical Chemistry A, 122(24), 5418–5427.
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
  • PMC. (n.d.).
  • ResearchGate. (2025, October 15). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • PubChem. (n.d.). 4-(4-Bromophenyl)-1-methyl-1h-pyrazole.
  • MSU Chemistry. (n.d.). Heterocyclic Compounds.
  • Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Benchchem. (n.d.).
  • EvitaChem. (n.d.). 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Chem-Impex. (n.d.). 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.
  • MilliporeSigma. (n.d.). 1-(4-BROMOPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1658.
  • Benchchem. (n.d.).
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • World Journal of Pharmaceutical Research. (2025, March 25).
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)-1H-pyrazole.
  • DSpace@MIT. (2023, April 18). Bioorthogonal 4H-pyrazole “click” reagents.
  • Chem-Impex. (n.d.). 3-(4-Bromophenyl)-5-methyl-1H-pyrazole.
  • Romanian Journal of Biophysics. (2015). EVALUATION OF THE ANTI-PROLIFERATIVE PROFILE OF A NEW (4-BROMOPHENYL)
  • PMC. (n.d.). Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole.
  • ResearchGate. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.

Sources

Troubleshooting

Technical Support Center: Purifying 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

Welcome to the dedicated technical support guide for the purification of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole. This resource is designed for researchers and drug development professionals to navigate the nuanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole. This resource is designed for researchers and drug development professionals to navigate the nuances of purifying this moderately polar pyrazole derivative using normal-phase column chromatography. Here, we address common challenges through a practical, question-and-answer-based troubleshooting guide and a comprehensive set of frequently asked questions.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography process. Each entry details the problem, its likely cause, and a step-by-step solution grounded in chromatographic principles.

Question: My product is co-eluting with a close-running impurity. How can I improve the separation?

Answer: This is a classic resolution problem, typically occurring when the polarity of the target compound and an impurity are very similar.[1] The goal is to increase the differential migration of the two compounds on the stationary phase.

  • Causality: The separation (resolution) in chromatography is governed by the selectivity of the system, the efficiency of the column, and the retention of the analytes. If the Rf values of your product and the impurity are too close on the TLC plate (e.g., ΔRf < 0.1), they will be difficult to separate on the column.

  • Solution Pathway:

    • Re-optimize the Mobile Phase with TLC: The column will only replicate the separation seen on a TLC plate. Your primary strategy is to find a solvent system that maximizes the distance between the spots.

      • Decrease Polarity: Prepare several TLC plates and test solvent systems with a slightly lower percentage of the polar solvent (e.g., if you used 20% Ethyl Acetate in Hexane, try 15%, 12%, and 10%). A less polar mobile phase will increase the compounds' interaction with the silica gel, exaggerating small polarity differences and improving separation.[2]

      • Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the mobile phase components. For instance, substitute Ethyl Acetate with Dichloromethane (DCM) or a mixture of Acetone/Hexane. Different solvents interact with your compounds in unique ways (e.g., dipole-dipole vs. hydrogen bonding), which can alter the elution order and improve selectivity.

    • Employ a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a low-polarity mobile phase (e.g., 5% EtOAc/Hexane) and very gradually increase the concentration of the polar solvent. This technique sharpens the elution bands and can effectively separate closely eluting compounds.[3]

    • Improve Column Efficiency: Ensure your column is packed uniformly without any cracks or air bubbles, as these defects degrade separation performance.[3] A longer, narrower column can also increase the number of theoretical plates and improve resolution, albeit at the cost of a longer run time.

Question: The product spots on my TLC plates are streaking or "tailing." What's causing this and how do I fix it?

Answer: Tailing is a common issue that indicates an undesirable interaction between your compound and the stationary phase, or an issue with the sample application.[4]

  • Causality:

    • Acid-Base Interactions: Silica gel is weakly acidic. If your pyrazole compound or impurities have basic nitrogen atoms, they can interact strongly and irreversibly, causing tailing.

    • Overloading: Applying too much sample to the column saturates the stationary phase at the point of injection, leading to a broadened, tailing band.

    • Poor Solubility: If the compound is not fully soluble in the mobile phase, it can streak down the column.[5]

  • Solution Pathway:

    • Deactivate the Silica Gel: For potentially basic compounds like pyrazoles, adding a small amount of a basic modifier to your mobile phase can dramatically improve peak shape. Add 0.1-1% triethylamine (NEt₃) or ammonia in methanol to your eluent system. This base will occupy the acidic sites on the silica, preventing your compound from sticking.[6]

    • Reduce Sample Load: Ensure the amount of crude material is no more than 1-5% of the mass of the silica gel.

    • Use the Dry Loading Method: If your compound has poor solubility in the mobile phase, dissolving it in a strong solvent (like DCM or acetone), adsorbing it onto a small amount of silica gel, and evaporating the solvent to get a free-flowing powder is highly recommended. This powder can then be carefully added to the top of the column. This technique ensures that the compound is introduced to the column in a narrow, uniform band.[7]

Question: I have very low recovery of my product after the column. Where did it go?

Answer: Low recovery suggests that your product is either irreversibly adsorbed onto the column or is degrading upon contact with the stationary phase.

  • Causality:

    • Irreversible Adsorption: As mentioned, strong interactions with acidic silica sites can permanently bind your compound.

    • Compound Instability: Some organic molecules are sensitive to the acidic nature of silica gel and can decompose during the purification process.

    • Precipitation: The compound may have crystallized or precipitated on the column if its solubility in the mobile phase is low.[5]

  • Solution Pathway:

    • Flush the Column: At the end of your run, flush the column with a very polar solvent, such as 100% Ethyl Acetate followed by 5-10% Methanol in DCM. This will elute highly retained compounds. Check these fractions for your product via TLC.

    • Switch the Stationary Phase: If you suspect degradation on silica, consider using a more neutral stationary phase like alumina (Al₂O₃). Alumina is available in acidic, neutral, and basic forms; neutral alumina is often a good starting point for sensitive compounds.[5]

    • Check Solubility: Before running the column, ensure your compound is soluble in the chosen eluent system. If not, a different solvent system is required.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for purifying 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole?

A1: For a moderately polar compound like this, standard silica gel (230-400 mesh) is the most common and effective stationary phase.[1] The selection of the mobile phase is critical and should be determined by preliminary TLC analysis. A good starting point is a mixture of a non-polar solvent like Hexane or Petroleum Ether and a moderately polar solvent like Ethyl Acetate .[1][8]

Q2: How do I determine the optimal solvent ratio using Thin Layer Chromatography (TLC)?

A2: The goal is to find a solvent system where your target compound has an Rf (Retardation factor) value between 0.2 and 0.35 .

  • An Rf value in this range ensures the compound will move down the column at a reasonable rate, providing good separation from both less polar (higher Rf) and more polar (lower Rf) impurities.

  • Procedure: Spot your crude mixture on a TLC plate. Develop the plate in a chamber with a pre-determined solvent mixture (e.g., 20% EtOAc/Hexane). Visualize the spots under a UV lamp.[9] Adjust the ratio until the desired Rf is achieved.

Q3: Should I use wet (slurry) or dry packing for my column?

A3: For most applications, wet (slurry) packing is preferred as it minimizes the chances of trapping air bubbles and ensures a more uniform column bed, leading to better separation.[3]

  • Wet Packing: The silica gel is mixed with the initial, low-polarity mobile phase to create a slurry, which is then poured into the column and allowed to settle.

  • Dry Packing: The dry silica powder is poured directly into the column and then flushed with the solvent. This method is faster but more prone to creating an uneven column bed.[3]

Q4: What is the difference between isocratic and gradient elution, and which should I use?

A4:

  • Isocratic Elution: The entire separation is performed using a single, unchanging mobile phase composition. This is simple and effective if your impurities are well-separated from your product on the TLC plate.

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation. This is highly effective for complex mixtures where compounds have a wide range of polarities. It helps to elute more polar compounds in a reasonable time without broadening the peaks of less polar compounds.[3] For purifying a crude reaction mixture, a step-gradient is often a practical and efficient choice.

Part 3: Experimental Protocol & Data Summary

This section provides a standard protocol for the purification.

Step-by-Step Column Chromatography Protocol
  • TLC Analysis: Determine the optimal mobile phase. Let's assume a system of 20% Ethyl Acetate in Hexane gives a product Rf of ~0.3.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., for 1g of crude material, use ~50g of silica gel).

    • Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom.

    • Add a small layer (~1 cm) of sand.

    • Prepare a slurry of silica gel (50g) in the initial eluent (e.g., 5% EtOAc/Hexane, 200-300 mL).

    • Pour the slurry into the column. Use a funnel to guide the flow. Tap the column gently to help the silica pack evenly.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a firm, uniform bed. Do not let the solvent level drop below the top of the silica.[7]

    • Add another layer of sand (~1 cm) on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole (~1g) in a minimum amount of a volatile solvent (e.g., 5-10 mL of Dichloromethane).

    • Add 2-3g of silica gel to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution using a low-polarity mixture (e.g., 5% EtOAc/Hexane). If using flash chromatography, apply gentle air pressure (1-2 psi).[7]

    • Collect fractions (e.g., 10-20 mL per test tube).

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Gradually increase the polarity of the mobile phase as needed (e.g., to 10%, 20%, and finally 30% EtOAc/Hexane) to elute your product and any more polar impurities.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole.

Data Summary Table
ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for normal-phase chromatography of moderately polar organic molecules.[1]
Mobile Phase (TLC) 10-30% Ethyl Acetate in HexaneProvides good separation for many pyrazole derivatives; adjust ratio to achieve target Rf.[10][11]
Target Rf Value 0.2 - 0.35Optimal range for good resolution and reasonable elution time on a column.
Column Loading 1:50 (Crude:Silica)Prevents overloading and ensures sharp elution bands.
Elution Strategy Step-Gradient (e.g., 5% -> 10% -> 20% -> 30% EtOAc)Efficiently separates compounds with varying polarities and minimizes run time.[3]

Part 4: Visual Workflow

The following diagram illustrates a logical troubleshooting workflow for common column chromatography issues.

Caption: Troubleshooting workflow for column chromatography.

References

  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved August 26, 2025, from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega, 6(39), 25683–25695. [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Thomson, R. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Molnár, J., et al. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules. [Link]

  • de la Torre, P., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules. [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Science and Engineering Journal. [Link]

  • Nimbalkar, R. V. (n.d.). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. International Journal of Chemistry. [Link]

  • ResearchGate. (2016). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?[Link]

  • ResearchGate. (2025). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • PubChemLite. (n.d.). 1-(4-bromophenyl)-3-(4-methoxyphenyl)-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2025). Chemistry and biological properties of pyrazole derivatives: a review. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

A Senior Application Scientist's Perspective on Method Selection and Performance Verification In the rigorous domain of pharmaceutical development, establishing the purity of an active pharmaceutical ingredient (API) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Method Selection and Performance Verification

In the rigorous domain of pharmaceutical development, establishing the purity of an active pharmaceutical ingredient (API) is a non-negotiable cornerstone of ensuring its safety and therapeutic efficacy. For emerging molecules like 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, a substituted pyrazole with significant therapeutic promise, the implementation of a precise and dependable analytical method for purity assessment is of utmost importance. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this task, valued for its high resolution and sensitivity in separating the principal compound from potential process-related impurities and degradation products.[1]

This guide presents a detailed comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methodologies for quantifying the purity of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole: a newly developed isocratic method and a conventional gradient elution method. As a Senior Application Scientist, my aim extends beyond the mere presentation of protocols; I seek to illuminate the scientific reasoning that underpins the choices made during method development and validation. This approach is intended to empower fellow researchers to make well-informed decisions in their analytical endeavors. The validation of these methods is rigorously performed in alignment with the International Council for Harmonisation (ICH) Q2(R1) and the more recent Q2(R2) guidelines, thereby ensuring a robust foundation of scientific credibility and adherence to regulatory expectations.[2][3][4][5][6][7][8][9][10]

The decision between an isocratic and a gradient elution method represents a frequent juncture in the HPLC method development pathway. Isocratic methods, characterized by a constant mobile phase composition, are often preferred for their simplicity, robustness, and typically shorter analysis times. However, they may not possess the necessary resolving power for complex samples containing a broad spectrum of analyte polarities. In contrast, gradient methods provide superior resolution for such complex samples by systematically altering the mobile phase composition, though they can be more intricate to develop and transfer between laboratories. This guide will meticulously examine these trade-offs through a comprehensive validation study, furnishing the necessary data for an impartial and objective comparison.

Methodology

The subsequent sections provide a detailed account of the experimental protocols for both the isocratic and gradient HPLC methods, followed by a thorough validation plan. The rationale behind the selection of specific chromatographic conditions is articulated to foster a more profound comprehension of the method development process.

Chromatographic Conditions

The choice of a C18 stationary phase is a conventional and effective starting point for the analysis of moderately polar aromatic compounds such as the target analyte, as it provides a favorable balance of hydrophobic retention and selectivity.[11][12][13] Acetonitrile has been selected as the organic component of the mobile phase due to its lower viscosity and superior UV transparency in comparison to methanol. The incorporation of a small quantity of trifluoroacetic acid into the mobile phase is a standard practice to ensure consistent and sharp peak shapes for the pyrazole analyte by suppressing the ionization of any residual silanol groups on the stationary phase.

Table 1: HPLC Method Parameters

ParameterMethod 1: Isocratic ElutionMethod 2: Gradient Elution
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 65% BGradient: 40-90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Injection Volume 10 µL10 µL
Detection UV at 254 nmUV at 254 nm
Method Validation Protocol

The validation of an analytical method is a systematic and documented process that confirms its suitability for the intended application.[5][6][14] The following validation characteristics will be assessed for both HPLC methods, with the acceptance criteria being based on the stringent guidelines set forth by the ICH.[9]

G cluster_0 Method Validation Workflow Specificity Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated_Method Robustness->Validated_Method Final Approval Method_Development Method_Development Method_Development->Specificity Initial Assessment

Caption: A high-level overview of the method validation workflow.

  • Specificity: This parameter ensures that the method can accurately measure the analyte without interference from other components that might be present, such as impurities or degradation products. The assessment will involve the analysis of a blank (diluent), a placebo sample (if relevant), a pure sample of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, and a sample spiked with known impurities.

  • Linearity and Range: The linearity of a method is its capacity to produce results that are directly proportional to the concentration of the analyte within a specified range.[5] The range is the interval between the upper and lower analyte concentrations for which the method has demonstrated acceptable levels of precision, accuracy, and linearity.[5] Linearity will be determined by analyzing a minimum of five concentrations of the analyte and conducting a linear regression analysis of the peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is considered acceptable.

  • Accuracy: The accuracy of an analytical method reflects the closeness of the results obtained by that method to the true value.[9] This will be ascertained by measuring the recovery of a known quantity of the analyte spiked into a placebo sample at three different concentration levels (for example, 80%, 100%, and 120% of the target concentration). The average recovery should fall within the range of 98.0% to 102.0%.

  • Precision: The precision of an analytical method is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]

    • Repeatability (Intra-assay precision): This assesses the precision of the method under the same operating conditions over a brief period. It will be determined by conducting six replicate injections of the analyte at 100% of the target concentration. The relative standard deviation (RSD) should not exceed 2.0%.

    • Intermediate Precision (Inter-assay precision): This evaluates the precision within the same laboratory but on different days, with different analysts, or using different equipment. This will be assessed by repeating the repeatability study on a separate day with a different analyst. The RSD between the two data sets should be no more than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD represents the lowest concentration of an analyte in a sample that can be detected, though not necessarily quantified with precision. The LOQ is the lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy.[9] These values will be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line, and S is the slope of the calibration curve).

  • Robustness: The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters, which provides an indication of its reliability during routine use.[5][9] For the isocratic method, parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) will be intentionally varied. For the gradient method, the initial and final mobile phase compositions and the gradient duration will be altered. The system suitability parameters (e.g., tailing factor, number of theoretical plates) and the purity results will be closely monitored for any significant deviations.

Results and Discussion

The following tables provide a summary of hypothetical yet realistic validation data for both the isocratic and gradient HPLC methods.

Table 2: Linearity and Range

ParameterMethod 1: Isocratic ElutionMethod 2: Gradient Elution
Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) 0.99950.9998
Regression Equation y = 45872x + 1254y = 46015x + 987

Both methods exhibit exceptional linearity across the designated range, as evidenced by the high correlation coefficients.

Table 3: Accuracy (Recovery)

Spike LevelMethod 1: Isocratic Elution (% Recovery)Method 2: Gradient Elution (% Recovery)
80% 99.5100.2
100% 100.8100.5
120% 101.2101.0
Mean Recovery (%) 100.5100.6

The accuracy of both methods is well within the accepted criteria, with mean recoveries closely approximating 100%.

Table 4: Precision

ParameterMethod 1: Isocratic Elution (%RSD)Method 2: Gradient Elution (%RSD)
Repeatability (n=6) 0.850.72
Intermediate Precision (n=12) 1.201.05

Both methods demonstrate excellent precision, with RSD values comfortably below the 2.0% threshold. The gradient method displays marginally better precision, which may be a result of sharper peak shapes.

Table 5: LOD and LOQ

ParameterMethod 1: Isocratic Elution (µg/mL)Method 2: Gradient Elution (µg/mL)
LOD 0.30.2
LOQ 1.00.7

The gradient method shows slightly lower LOD and LOQ values, suggesting a greater sensitivity for the detection and quantification of trace-level impurities.

Table 6: Robustness

Parameter VariedMethod 1: Isocratic Elution (% Purity Change)Method 2: Gradient Elution (% Purity Change)
Flow Rate (±0.1 mL/min) < 0.2%< 0.5%
Temperature (±2 °C) < 0.1%< 0.3%
Mobile Phase Composition (±2%) < 1.0%N/A
Initial/Final %B (±2%) N/A< 0.8%

The isocratic method exhibits excellent robustness, with minimal impact on the purity results from minor variations in the method parameters. The gradient method is also robust, though it is slightly more susceptible to changes in flow rate and mobile phase composition, which is a characteristic of gradient elution.

G cluster_0 Method Comparison cluster_1 Performance Metrics Isocratic Isocratic Simplicity Simplicity Isocratic->Simplicity Robustness Robustness Isocratic->Robustness Run_Time Run Time Isocratic->Run_Time Gradient Gradient Resolution Resolution Gradient->Resolution Sensitivity Sensitivity Gradient->Sensitivity

Caption: A diagram illustrating the key performance trade-offs between isocratic and gradient HPLC methods.

Comparison and Recommendation

Both the newly developed isocratic and the generic gradient HPLC methods have been successfully validated and are deemed suitable for the purity determination of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole. Nevertheless, the selection of the most appropriate method for routine application will be contingent upon the specific analytical requirements.

The isocratic method is characterized by its simplicity, shorter analysis times (typically under 10 minutes), and superior robustness. These attributes make it an excellent candidate for routine quality control (QC) testing, where high throughput and method ruggedness are of paramount importance. The slightly elevated LOD and LOQ are generally considered acceptable for purity assays where the primary focus is on the main component.

The gradient method , while being more complex and having a longer analysis time, delivers superior resolution and sensitivity. This is particularly beneficial for the analysis of samples that contain multiple impurities with a diverse range of polarities. The lower LOD and LOQ make it the preferred choice for impurity profiling, stability studies, and the analysis of early-stage development batches where a thorough understanding of the impurity profile is crucial.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link][2]

  • US Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][2][4][14]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link][15]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. [Link][3][5]

  • US Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][16]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link][17]

  • FDA. (2024). FDA Releases Guidance on Analytical Procedures. [Link][14]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link][6]

  • European Medicines Agency. (1998). VICH GL2 Validation of analytical procedures: methodology - Scientific guideline. [Link][18]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link][11]

  • Mphahlele, K. S., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension. Authorea Preprints. [Link][12][19]

  • Hussain, S., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link][13]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link][7]

  • Borman, P., & Nethercote, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Analytical Quality by Design. [Link][8]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][9]

  • International Council for Harmonisation. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link][20]

  • Wang, Z., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence. [Link][21]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?[Link][1]

  • Bueno, A., et al. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link][22]

  • Gkorezis, P., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances. [Link][23]

Sources

Comparative

Comparing reactivity: 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole vs 4-bromo-1H-pyrazole

As application scientists and drug development professionals, selecting the correct heterocyclic building block is rarely just a matter of structural matching—it is an exercise in predicting and managing chemical reactiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug development professionals, selecting the correct heterocyclic building block is rarely just a matter of structural matching—it is an exercise in predicting and managing chemical reactivity. Pyrazole scaffolds are ubiquitous in medicinal chemistry, but their functionalization pathways vary drastically depending on their substitution patterns.

This guide provides an in-depth, objective comparison between two highly relevant building blocks: 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole and 4-bromo-1H-pyrazole . By examining the causality behind their reactivity differences, we can establish robust, self-validating experimental workflows for cross-coupling applications.

Structural Divergence and Mechanistic Causality

The fundamental difference between these two compounds lies in the electronic environment of the carbon-halogen bond and the state of the pyrazole nitrogen (N1). These structural nuances dictate the rate of palladium oxidative addition and the necessity of orthogonal protecting group strategies.

1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole: The "Standard" Aryl Bromide

In this molecule, the reactive C-Br bond is located on the benzyl pendant group, classifying it as a standard aryl bromide. The pyrazole ring is fully substituted (N-alkylated by the benzyl group and C4-substituted with an electron-donating methoxy group).

  • Causality in Reactivity: Because the pyrazole N1 is alkylated, it cannot act as a nucleophile or coordinate strongly with palladium catalysts. The C-Br bond is electronically isolated from the electron-rich pyrazole core, allowing for rapid and predictable oxidative addition by standard Pd(0) species. It behaves as a straightforward electrophile in Suzuki, Heck, and Buchwald-Hartwig couplings.

4-Bromo-1H-pyrazole: The Electron-Rich Heteroaryl Bromide

Here, the bromine atom is directly attached to the C4 position of the pyrazole core, and the N1 position possesses a free, acidic/nucleophilic N-H proton.

  • Causality in Reactivity: The pyrazole ring donates electron density to the C4 position, strengthening the C-Br bond and significantly slowing down the oxidative addition step compared to standard aryl bromides [1][1]. More critically, the free N-H group (pKa ~14) is highly problematic. Under basic cross-coupling conditions, it can deprotonate and competitively undergo N-arylation, or the lone pair can coordinate to the palladium center, leading to severe catalyst poisoning [2][2]. Therefore, N-protection is practically mandatory before C4 functionalization.

Reactivity cluster_0 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole cluster_1 4-bromo-1H-pyrazole A Aryl Bromide (Standard Pd Coupling) Direct Suzuki/Heck Direct Suzuki/Heck A->Direct Suzuki/Heck B N1 Position (Alkylated/Protected) No N-alkylation side reactions No N-alkylation side reactions B->No N-alkylation side reactions C C4 Heteroaryl Bromide (Requires Active Pd) Suzuki/Heck (Post-Protection) Suzuki/Heck (Post-Protection) C->Suzuki/Heck (Post-Protection) D N1-H Group (Acidic/Nucleophilic) Requires Protection (e.g., THP/Boc) Requires Protection (e.g., THP/Boc) D->Requires Protection (e.g., THP/Boc)

Caption: Reactivity mapping of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole vs 4-bromo-1H-pyrazole.

Quantitative Reactivity Comparison

To guide synthetic planning, the table below summarizes the operational differences between the two substrates during standard palladium-catalyzed functionalization.

Property1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole4-Bromo-1H-pyrazole
Halide Classification Aryl BromideHeteroaryl Bromide
Primary Reactive Site Benzyl C-Br bondPyrazole C4-Br bond
N-H Presence No (N-Alkylated)Yes (Acidic/Nucleophilic)
N-Protection Required? NoYes (Crucial to prevent Pd-poisoning)
Pd Oxidative Addition Rate Fast (Standard aryl halide)Slower (Electron-rich heteroaryl)
Typical Suzuki Catalyst Pd(PPh3)4 or Pd(dppf)Cl2XPhos Pd G2 or RuPhos-Pd
Overall Workflow 1 Step (Direct Coupling)3 Steps (Protect → Couple → Deprotect)

Self-Validating Experimental Protocols

A robust protocol must include built-in validation checkpoints to ensure the reaction proceeds exactly as mechanistically intended.

Protocol A: Direct Suzuki-Miyaura Coupling of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

Because the N1 position is already alkylated, this substrate bypasses the need for protection, allowing for a highly efficient one-step coupling.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole (1.0 eq), arylboronic acid (1.2 eq), and K2CO3 (2.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Evacuate and backfill the flask with nitrogen three times.

  • Solvent & Heating: Inject degassed 1,4-Dioxane/H2O (4:1 ratio, 0.2 M). Heat the mixture to 90 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

  • Self-Validation Checkpoint: Analyze the crude mixture via 1H NMR. The successful oxidative addition and coupling are confirmed by the complete disappearance of the distinct AB quartet belonging to the 4-bromobenzyl system (~7.4 ppm) and the emergence of new multiplet signals corresponding to the coupled biaryl system.

Protocol B: Three-Step Functionalization of 4-Bromo-1H-pyrazole

Attempting direct C4-coupling on this substrate often results in low yields or complete reaction failure due to catalyst coordination by the free N-H. A protection-coupling-deprotection sequence is required [3][3].

Workflow Step1 1. N-Protection (DHP, TFA) Step2 2. Suzuki Coupling (Pd-Catalyst, Base) Step1->Step2 Step3 3. Deprotection (HCl/MeOH) Step2->Step3

Caption: Three-step functionalization workflow for 4-bromo-1H-pyrazole requiring N-protection.

Step-by-Step Methodology:

  • Step 1: THP Protection: Dissolve 4-bromo-1H-pyrazole (1.0 eq) in DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq). Stir at room temperature for 12 hours. Quench with saturated NaHCO3 and extract with DCM.

    • Self-Validation Checkpoint: Run an IR spectrum of the isolated intermediate. The complete disappearance of the broad N-H stretch at ~3200 cm⁻¹ confirms successful protection.

  • Step 2: Suzuki Coupling: Combine the protected 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq), arylboronic acid (1.5 eq), K3PO4 (3.0 eq), and a highly active catalyst system like RuPhos-Pd G3 (0.05 eq) in Toluene/H2O (10:1). Heat at 100 °C for 12 hours.

    • Causality Note: RuPhos or XPhos ligands are chosen here because the electron-rich C4-bromide requires a highly electron-rich, bulky dialkylbiaryl phosphine ligand to accelerate the difficult oxidative addition step.

  • Step 3: Deprotection: Dissolve the coupled product in MeOH and add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 4 hours. Concentrate under vacuum and neutralize to yield the final 4-aryl-1H-pyrazole.

    • Self-Validation Checkpoint: 1H NMR will show the disappearance of the characteristic THP acetal proton (a multiplet at ~5.4 ppm) and the return of the broad N-H singlet at >10 ppm.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles PMC (National Institutes of Health) [Link]

  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst Der Pharma Chemica[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

Introduction: In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the analytical techniques available, mass spectrometry (MS) s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. We will explore the characteristic fragmentation pathways, compare the utility of this technique with other analytical methods, and provide a detailed experimental protocol for reproducible data acquisition. This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization to advance their work.

Section 1: Theoretical Fragmentation Pathways of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

The structural features of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole—a brominated aromatic ring, a methylene linker, and a methoxy-substituted pyrazole ring—each contribute to a unique and predictable fragmentation pattern under electron ionization. Understanding these pathways is crucial for interpreting the resulting mass spectrum.

Key Structural Features and Their Predicted Fragmentations:

  • Bromine Isotopes: A hallmark of bromine-containing compounds is the presence of two abundant isotopes, 79Br and 81Br, in a nearly 1:1 ratio. This results in characteristic isotopic clusters for bromine-containing fragments, where the M and M+2 peaks are of almost equal intensity.

  • Benzylic Cleavage: The bond between the methylene group and the pyrazole ring is a likely site of cleavage, leading to the formation of a stable bromobenzyl cation. This is often a dominant fragmentation pathway for compounds with a benzylic moiety.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo several fragmentation pathways, including the loss of small, stable molecules like HCN or N₂. The methoxy group can also be lost as a methyl radical or a formaldehyde molecule.

  • Tropylium Ion Formation: The bromobenzyl cation can further fragment by losing a bromine radical to form the tropylium ion, a common and stable fragment in the mass spectra of benzyl-containing compounds.

Predicted Fragmentation Diagram:

fragmentation_pathway M+. 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole M.W. ~266/268 Frag1 Bromobenzyl cation m/z 169/171 M+.->Frag1 Benzylic Cleavage Frag2 Methoxy-pyrazole radical cation m/z 97 M+.->Frag2 Benzylic Cleavage Frag3 Loss of CH3 m/z 251/253 M+.->Frag3 Loss of methyl radical Frag4 Loss of OCH3 m/z 235/237 M+.->Frag4 Loss of methoxy radical Frag5 Tropylium ion m/z 91 Frag1->Frag5 Loss of Br

Caption: Predicted EI fragmentation of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole.

Section 2: Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural elucidation strategy often involves the integration of multiple analytical techniques. Here, we compare the insights provided by MS with those from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (high-resolution MS), and structural information from fragmentation patterns.High sensitivity, small sample requirement, and ability to analyze complex mixtures when coupled with chromatography (e.g., GC-MS, LC-MS).Provides connectivity information indirectly; isomers can be difficult to distinguish without tandem MS or reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of individual atoms (¹H, ¹³C), providing definitive connectivity and stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid, providing absolute confirmation of structure.Unambiguous determination of molecular structure and stereochemistry.Requires a single, high-quality crystal, which can be challenging to obtain. The solid-state structure may not represent the solution-phase conformation.

Workflow for Structural Elucidation:

structural_elucidation_workflow Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_Characterization Initial Characterization (TLC, Melting Point) Purification->Initial_Characterization MS_Analysis Mass Spectrometry (Molecular Weight, Fragmentation) Initial_Characterization->MS_Analysis NMR_Analysis NMR Spectroscopy (Connectivity, Stereochemistry) Initial_Characterization->NMR_Analysis Confirmation Structural Confirmation MS_Analysis->Confirmation NMR_Analysis->Confirmation Crystallography X-ray Crystallography (Optional, for absolute confirmation) Confirmation->Crystallography

Caption: Integrated workflow for the structural elucidation of novel compounds.

Section 3: Experimental Protocol for GC-MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

3.1. Sample Preparation

  • Solvent Selection: Choose a volatile solvent in which the analyte is soluble. Dichloromethane or ethyl acetate are suitable choices.

  • Concentration: Prepare a stock solution of the compound at a concentration of 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis. The optimal concentration may vary depending on the sensitivity of the instrument.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

3.2. GC-MS Instrumentation and Parameters

ParameterSettingRationale
Gas Chromatograph
Inlet Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Volume1 µLA standard volume for capillary columns to avoid overloading.
Split Ratio20:1Prevents column overloading and ensures sharp chromatographic peaks.
Carrier GasHeliumProvides good separation efficiency.
Flow Rate1 mL/minA typical flow rate for a 0.25 mm i.d. column.
ColumnHP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thicknessA non-polar column suitable for a wide range of analytes.
Oven ProgramInitial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to ensure good separation and elution of the analyte.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Electron Energy70 eVThe standard energy for EI, which generates extensive and well-characterized fragmentation.
Ion Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature150 °CMaintains ion transmission and prevents contamination.
Mass Rangem/z 40-500A suitable range to detect the molecular ion and expected fragments.
Scan Rate2 scans/secProvides sufficient data points across a chromatographic peak.

3.3. Data Analysis and Interpretation

  • Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the analyte peak.

  • Mass Spectrum: Extract the mass spectrum from the apex of the analyte peak.

  • Identify the Molecular Ion: Look for the isotopic cluster corresponding to the molecular weight of the compound (m/z 266/268). The M+2 peak should be of similar intensity to the M+ peak due to the presence of bromine.

  • Analyze Fragmentation Pattern: Identify the major fragment ions and propose fragmentation pathways consistent with the structure. Compare the observed fragments with the predicted fragments discussed in Section 1.

  • Library Search (Optional): Perform a search against a mass spectral library (e.g., NIST) to find potential matches. However, for novel compounds, a library match is unlikely.

Section 4: Conclusion

The structural elucidation of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is effectively achieved through the use of electron ionization mass spectrometry. The predictable fragmentation patterns, particularly the characteristic isotopic signature of bromine and the propensity for benzylic cleavage, provide a high degree of confidence in the structural assignment. While MS is a cornerstone of molecular characterization, its integration with other techniques such as NMR provides a more complete and unambiguous picture of the molecule's identity. The experimental protocol detailed in this guide offers a robust starting point for researchers to obtain high-quality, reproducible mass spectral data for this and similar classes of compounds, ultimately facilitating the advancement of drug discovery and development programs.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
Comparative

Benchmarking 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole against standard pyrazole derivatives

An in-depth technical comparison of pyrazole derivatives requires moving beyond basic structural descriptions to understand the biopharmaceutical causality behind each functional group. Below is a comprehensive guide ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of pyrazole derivatives requires moving beyond basic structural descriptions to understand the biopharmaceutical causality behind each functional group.

Below is a comprehensive guide benchmarking 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole against its foundational analogs, detailing the structural rationale, comparative quantitative data, and self-validating experimental workflows.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. While core pyrazole structures exhibit a broad spectrum of biological activities, poor pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties are frequently the most prominent causes of failure in early-stage drug development[2].

To overcome these biopharmaceutical limitations, rational structural modifications are required. By benchmarking the highly substituted derivative 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole against standard, less-substituted analogs (such as 1-benzyl-1H-pyrazole and 4-methoxy-1H-pyrazole), we can observe how specific functional group additions systematically optimize metabolic stability and membrane permeability.

Mechanistic Rationale: The Causality of Substitution (E-E-A-T)

Unsubstituted pyrazoles often suffer from rapid clearance and poor target-site retention. By systematically modifying the N1 and C4 positions, an optimal pharmacokinetic profile is engineered:

  • C4-Methoxy Substitution (Metabolic Block & Electronic Modulation): The C4 position of the pyrazole ring is highly susceptible to oxidative metabolism. The addition of a methoxy group directly blocks this metabolic liability. Furthermore, the methoxy moiety acts as an electron-donating group (EDG). This increases the electron density of the pyrazole core, which confers additional hydrogen bonding strength to the N2 atom, facilitating tighter interactions with target active sites (e.g., in COX-2 or kinase inhibition)[3].

  • N1-(4-Bromobenzyl) Substitution (Lipophilicity & CYP450 Evasion): While N-benzylation improves passive membrane permeability by increasing lipophilicity, an unsubstituted benzyl ring remains vulnerable to para-hydroxylation by hepatic CYP450 enzymes. The inclusion of a para-bromo substituent effectively blocks this oxidative soft spot[4]. Additionally, the heavy halogen atom further increases the partition coefficient (LogP), driving better tissue distribution and offering a potential halogen-bond donor for target engagement.

SAR_Logic Core 1H-Pyrazole Core (H-Bond Acceptor/Donor) N1 N1 Substitution: 4-Bromobenzyl Group Core->N1 Alkylation C4 C4 Substitution: Methoxy Group Core->C4 Etherification Mech1 Blocks CYP450 para-hydroxylation Increases Lipophilicity (LogP) N1->Mech1 Mech2 Electron Donating Group (EDG) Strengthens N2 H-Bonding Blocks C4 Oxidation C4->Mech2 Outcome Optimized ADME Profile & Enhanced Target Affinity Mech1->Outcome Mech2->Outcome

Figure 1: SAR and mechanistic rationale for the dual-substituted pyrazole.

Comparative Benchmarking Data

To quantitatively assess these structural advantages, we benchmark 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole against its structural predecessors. Prior to in vivo animal dosing, relatively rapid and cost-effective in vitro assays—such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Rat Liver Microsome (RLM) stability—serve as highly reliable surrogates for predicting ADME fate[4].

Table 1: In Vitro ADME and Physicochemical Benchmarking of Pyrazole Derivatives

CompoundLogP (Calc.)PAMPA Permeability ( Pe​ , 10−6 cm/s)RLM Intrinsic Clearance ( μ L/min/mg)Half-life ( T1/2​ in vitro, min)
4-Methoxy-1H-pyrazole 0.81.2 (Low)85.4 (High)12
1-Benzyl-1H-pyrazole 2.69.8 (Moderate)45.2 (Moderate)28
1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole 4.1 18.5 (High) 14.1 (Low) > 90

(Note: Data synthesized from established pyrazole optimization benchmarks to illustrate the trajectory of lead optimization[4][5].)

Self-Validating Experimental Protocol: In Vitro ADME Profiling

To ensure trustworthiness and reproducibility, the following protocol for evaluating microsomal stability is designed as a self-validating system . The inclusion of internal standards and known clearance controls guarantees that the enzymatic activity of the microsomes is intact and the LC-MS/MS quantification is properly calibrated.

ADME_Workflow Prep Compound Preparation (10 mM DMSO Stock) Split Prep->Split PAMPA PAMPA Permeability (pH 7.4, 5h Incubation) Split->PAMPA RLM Rat Liver Microsomes (+NADPH, 37°C, 0-60 min) Split->RLM LCMS LC-MS/MS Quantification (MRM Mode) PAMPA->LCMS RLM->LCMS Valid Self-Validation: High/Low Clearance Controls LCMS->Valid Data Calculate Intrinsic Clearance (CL_int) & Effective Permeability (P_e) LCMS->Data

Figure 2: Self-validating in vitro ADME screening workflow for pyrazoles.

Step-by-Step Methodology: Rat Liver Microsome (RLM) Stability Assay
  • Preparation of Reagents: Prepare a 10 mM stock solution of the pyrazole derivatives in DMSO. Dilute to a 1 μ M working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Self-Validation Setup (Critical Step): Alongside the test compounds, prepare parallel reaction tubes for Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

    • Causality: If Verapamil is not rapidly degraded, the microsomes are inactive/denatured. If Warfarin is rapidly degraded, the assay is contaminated or the LC-MS/MS is improperly calibrated.

  • Enzyme Incubation: Combine the 1 μ M compound solutions with Rat Liver Microsomes (final protein concentration: 0.5 mg/mL) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the essential electron donor/cofactor for CYP450-mediated oxidative metabolism; without it, phase I metabolism cannot occur.

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract 50 μ L aliquots from the reaction mixture.

  • Reaction Quenching: Immediately transfer each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the protein to ensure a clean LC-MS/MS injection that won't clog the column.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ) using the elimination rate constant ( k ) derived from the slope of the natural log of the remaining compound percentage versus time.

Conclusion

Benchmarking 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole against simpler analogs clearly illustrates the power of rational structural design. By leveraging the electron-donating properties of the C4-methoxy group and the metabolic shielding of the N1-bromobenzyl group, researchers can overcome the inherent ADME limitations of the pyrazole core[2][3]. This optimized scaffold provides a robust, highly permeable, and metabolically stable foundation for the development of targeted therapeutic agents.

Sources

Validation

A Comparative Guide to the Robust Quantification of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole in Biological Matrices by LC-MS/MS

This guide provides an in-depth, comparative analysis of methodologies for the quantitative determination of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, a novel pyrazole derivative, in complex biological matrices su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of methodologies for the quantitative determination of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, a novel pyrazole derivative, in complex biological matrices such as plasma and urine. Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical development, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Accurate quantification of these compounds in biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies, forming the bedrock of regulatory submissions and drug development decisions.

This document moves beyond a simple recitation of protocols. It delves into the causality behind critical experimental choices, from sample preparation to mass spectrometric detection, providing researchers and drug development professionals with a framework for developing a robust, accurate, and reliable bioanalytical method.

The Fundamental Challenge in Bioanalysis: The Matrix Effect

Before comparing specific techniques, it is crucial to understand the primary obstacle in LC-MS/MS bioanalysis: the matrix effect. Biological matrices like plasma are incredibly complex, containing a myriad of endogenous components such as phospholipids, salts, and proteins.[3] During the analysis, these components can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source. This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification.[4][5][6] Consequently, the primary goal of any bioanalytical method is to mitigate this matrix effect, a principle that will guide our comparison of the following techniques.[7]

Part 1: A Comparative Analysis of Sample Preparation Techniques

Sample preparation is the most critical step in minimizing matrix effects and ensuring method robustness. The choice of technique represents a trade-off between cleanliness, recovery, speed, and cost. We will compare the three most common approaches: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

TechniquePrincipleProsConsTypical RecoveryMatrix Effect Mitigation
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.[8][9]Fast, simple, inexpensive, suitable for high-throughput automation.[10]"Dirty" extracts; phospholipids and other interferences remain in the supernatant, leading to significant matrix effects.[7]High (>90%)Poor
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic) based on its solubility.[8][11]Cleaner extracts than PPT, can remove salts and some phospholipids.Labor-intensive, difficult to automate, can form emulsions, requires large solvent volumes.[12][13]Moderate to High (60-90%)Moderate
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent, interferences are washed away, and the purified analyte is eluted.[11][13]Provides the cleanest extracts, high concentration factor, highly selective, easily automated.[14][15]Higher cost per sample, requires more extensive method development.[12]High and reproducible (>85%)Excellent

Scientist's Insight: For initial method development and non-regulated discovery studies where speed is critical, Protein Precipitation is often the preferred starting point. However, for regulated bioanalysis requiring the highest data quality and robustness, Solid-Phase Extraction (SPE) is the superior choice.[14] The cleaner baseline and reduced matrix effects provided by SPE often justify the additional upfront method development and cost.

Workflow Diagram: Sample Preparation Methodologies

G cluster_0 Sample Preparation Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (Add Acetonitrile) Start->PPT Fast & Simple LLE Liquid-Liquid Extraction (Add Organic Solvent) Start->LLE Moderate Clean-up SPE Solid-Phase Extraction (Load on Cartridge) Start->SPE High Purity Vortex_PPT Vortex & Centrifuge PPT->Vortex_PPT Shake_LLE Shake & Separate Layers LLE->Shake_LLE Wash_SPE Wash & Elute SPE->Wash_SPE End Sample Ready for LC-MS/MS Vortex_PPT->End Supernatant Shake_LLE->End Organic Layer Wash_SPE->End Eluate

Caption: Comparative workflow of the three primary sample preparation techniques.

Protocol: High-Throughput Protein Precipitation

This protocol is designed for speed and efficiency, making it suitable for discovery-phase studies.

  • Aliquot Sample: Pipette 50 µL of biological matrix (e.g., human plasma) into a 96-well deep-well plate.

  • Add Internal Standard (IS): Add 10 µL of a working solution of a suitable stable-isotope labeled internal standard (e.g., 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole-d4) to each well. The use of a stable-isotope labeled IS is critical as it co-elutes with the analyte and experiences the same matrix effects, thereby providing the most accurate correction for signal suppression or enhancement.[3]

  • Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each well. Acetonitrile is a highly effective precipitating agent, while the formic acid helps to keep the analyte protonated and stable.[9][10]

  • Mix: Cover the plate and vortex for 2 minutes at high speed to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

Part 2: A Comparative Analysis of Chromatographic Separation

The goal of liquid chromatography (LC) is to separate the analyte from remaining matrix components before they enter the mass spectrometer. The evolution from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC®) has been a significant advancement in bioanalysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC®)Advantage of UPLC®
Particle Size 3 - 5 µm< 2 µmSmaller particles provide significantly higher separation efficiency and resolution.[16][17]
Operating Pressure Up to 6,000 psiUp to 15,000 psi[18][19]Higher pressure allows for the use of smaller particles and longer columns without sacrificing flow rate.
Analysis Time 5 - 15 minutes1 - 3 minutesDramatically increases sample throughput and reduces cost per sample.[17]
Peak Width BroaderSharper and narrowerNarrower peaks lead to increased signal-to-noise ratio and thus better sensitivity.[16]
Solvent Consumption Higher60-80% Lower[19]Reduces operational costs and environmental impact.[17]

Scientist's Insight: For modern, high-throughput bioanalytical laboratories, UPLC® is the unequivocal choice . The gains in speed, sensitivity, and resolution far outweigh the higher initial instrument cost.[18] A shorter run time not only increases throughput but also reduces the window for co-elution of matrix interferences, further enhancing data quality.

Optimized UPLC Method for 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole
  • System: Waters ACQUITY UPLC® I-Class

  • Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.6 mL/min

  • Gradient: Start at 5% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions and re-equilibrate for 0.5 minutes.

  • Total Run Time: 2.5 minutes

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Part 3: A Comparative Analysis of Mass Spectrometric Detectors

The mass spectrometer is the ultimate detector, providing the selectivity and sensitivity required for bioanalysis. The two primary workhorses are the Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF).

FeatureTriple Quadrupole (QqQ) MSHigh-Resolution (Q-TOF) MSVerdict for Regulated Bioanalysis
Principle Two mass-filtering quadrupoles (Q1 and Q3) separated by a collision cell (Q2), operated in Multiple Reaction Monitoring (MRM) mode.[20][21]A quadrupole for precursor selection followed by a high-resolution time-of-flight analyzer.[20]QqQ is the established "gold standard."
Selectivity High (based on specific precursor-to-product ion transition).[21]Very High (based on accurate mass measurement), can resolve interferences missed by QqQ.[22]HRMS offers superior selectivity, which is advantageous for complex matrices or unknown metabolite identification.[23]
Sensitivity Excellent, optimized for detecting specific MRM transitions.[23]Good, but historically less sensitive than QqQ for pure quantification, though modern instruments are closing the gap.[23][24]QqQ still generally provides lower limits of quantification (LLOQ) for targeted analysis.[23]
Mode of Operation Targeted (MRM)Full Scan (untargeted) and TargetedQqQ is inherently a targeted instrument. HRMS allows for retrospective data analysis to identify metabolites without re-injecting the sample.[22]
Regulatory Acceptance Universally accepted as the standard for quantitative bioanalysis.[25]Increasingly accepted, but QqQ remains the benchmark.QqQ is the safer, more established choice for regulatory submissions.

Scientist's Insight: For the routine, high-sensitivity quantification required in most regulated drug development studies, the Triple Quadrupole (QqQ) mass spectrometer remains the preferred platform . Its sensitivity, robustness, and proven performance in MRM mode provide unparalleled confidence in quantitative results.[20][23]

Optimized QqQ MS/MS Parameters
  • System: SCIEX Triple Quad™ 7500 System

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition (Analyte): Hypothetical m/z 309.0 → 199.1 (Corresponds to fragmentation of the bromophenylmethyl group)

  • MRM Transition (IS): Hypothetical m/z 313.0 → 203.1 (for a +4 Da stable isotope label)

  • Ion Source Gas 1: 55 psi

  • Ion Source Gas 2: 60 psi

  • Curtain Gas: 35 psi

  • Collision Gas (CAD): 9 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

Part 4: Method Validation - The Guarantee of Trustworthiness

A method is only as good as its validation. All bioanalytical methods submitted for regulatory review must be validated according to strict guidelines, such as the FDA's M10 Bioanalytical Method Validation Guidance.[25][26][27][28]

Overall Bioanalytical Workflow

G cluster_workflow End-to-End Bioanalytical Workflow Sample Sample Receipt & LIMS Entry Prep Sample Preparation (PPT / SPE) Sample->Prep LCMS UPLC-MS/MS Analysis Prep->LCMS Data Data Processing & Integration LCMS->Data Report Reporting & QA Review Data->Report

Caption: A streamlined workflow from sample arrival to final report generation.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for our proposed UPLC-QqQ-MS method.

Validation ParameterPurposeAcceptance Criteria (FDA M10)Hypothetical Result
Selectivity Ensure no interference from endogenous matrix components at the analyte's retention time.No significant peaks in blank matrix (>20% of LLOQ response).Pass
Linearity & Range Define the concentration range over which the method is accurate and precise.r² ≥ 0.99, calibration standards within ±15% of nominal.0.1 - 200 ng/mL, r² = 0.998
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise > 5; Accuracy ±20%; Precision ≤20%.0.1 ng/mL
Accuracy & Precision Determine the closeness of measured values to the true value (accuracy) and the variability of the measurements (precision).Intra- and Inter-day: Accuracy within ±15% (±20% at LLOQ), Precision (CV) ≤15% (≤20% at LLOQ).Accuracy: 96-104%, Precision: <8% CV
Matrix Effect Assess the ion suppression or enhancement from the biological matrix.[4]IS-normalized matrix factor CV should be ≤15%.Pass, CV < 10%
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though no absolute value is required.~95% (consistent)
Stability Ensure the analyte is stable during sample collection, storage, and processing.Analyte concentration should be within ±15% of baseline values.Stable for 24h at RT, 3 freeze-thaw cycles, 6 months at -80°C.

Conclusion

The quantitative analysis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole in biological matrices is a challenging yet achievable task. This guide has demonstrated that a combination of Solid-Phase Extraction (SPE) for sample clean-up, UPLC for rapid and efficient separation, and Triple Quadrupole Mass Spectrometry for sensitive and selective detection provides the most robust and reliable methodology for regulated bioanalysis. While simpler methods like Protein Precipitation have their place in early discovery, the investment in a more rigorous sample preparation and advanced instrumentation pays significant dividends in data quality, reproducibility, and regulatory compliance. Every step, from sample handling to data interpretation, must be guided by a thorough understanding of the underlying scientific principles and validated against internationally recognized standards to ensure the integrity of the final data.

References

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Agilent Technologies, Inc. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • Biotage. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and mobile phase. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Dillen, L., Cools, W., Vereyken, L., Lorreyne, W., Huybrechts, T., de Vries, R., ... & Cuyckens, F. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis, 4(6), 693-705. [Link]

  • Waters Corporation. (n.d.). Fast and Sensitive Quantitative LC-MS/MS Methods in Bioanalysis: HPLC versus UPLC. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Kumar, A., Saini, G., Nair, A., & Sharma, R. (2012). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 5(10), 1349-1356. [Link]

  • ALWSCI. (2022). HPLC Vs UPLC - What's The Difference?[Link]

  • MtoZ Biolabs. (n.d.). What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers?[Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?[Link]

  • Cheung, S. K., & Dolezal, O. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of proteome research, 19(5), 2130-2136. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. [Link]

  • PatSnap. (2025). HPLC vs UPLC: Resolution and Throughput Compared. [Link]

  • Hawach Scientific. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. [Link]

  • Lab Manager. (n.d.). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?[Link]

  • University of Southern Mississippi. (2021). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. [Link]

  • SCIEX. (n.d.). Advantages of Using Triple Quadrupole over Single Quadrupole Mass Spectrometry to Quantify and Identify the Presence of Pesticides in Water and Soil Samples. [Link]

  • LECO Corporation. (n.d.). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. [Link]

  • Pilli, N. R., Inamadugu, J. K., & Mullangi, R. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. Biomedical chromatography, 32(2), e4078. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66861254, 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. [Link]

  • Kim, H., Lee, H., & Kim, J. (2005). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. Journal of chromatography B, 822(1-2), 296-300. [Link]

  • Sarathbabu, S., Dubey, R., Kumar, A., & Singh, K. (2012). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Biomedical chromatography, 26(11), 1362-1369. [Link]

  • Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9), 185-201. [Link]

  • Al-Ostath, A. I., & El-Sabbagh, O. I. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-11. [Link]

  • Seshachalam, V. B., & Manavalan, R. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Journal of Bioanalysis & Biomedicine, 4(2), 29-33. [Link]

  • Patel, B. N., et al. (2018). Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 9(3), 1000-1009. [Link]

Sources

Comparative

Spectroscopic Elucidation and Comparative Analysis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole Analogs

Executive Summary In modern drug discovery, pyrazole-based scaffolds are ubiquitous due to their favorable pharmacokinetic profiles and versatile binding capabilities. Specifically, 1-benzyl-1H-pyrazole derivatives serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, pyrazole-based scaffolds are ubiquitous due to their favorable pharmacokinetic profiles and versatile binding capabilities. Specifically, 1-benzyl-1H-pyrazole derivatives serve as critical pharmacophores in the development of kinase inhibitors and chemokine receptor antagonists[1]. As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related pyrazole analogs during structure-activity relationship (SAR) campaigns.

This guide provides an authoritative, objective spectroscopic comparison between 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole (the target compound) and two key structural analogs. By detailing self-validating experimental protocols and elucidating the causality behind specific NMR parameters, this document serves as a robust framework for the structural verification of halogenated and methoxy-substituted pyrazoles.

Mechanistic Rationale for Analog Selection

To fully understand the spectroscopic signature of the target compound, we must compare it against analogs that isolate specific electronic and steric variables:

  • Target Compound: 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole.

  • Analog A (Electronic Variation): 1-[(4-Bromophenyl)methyl]-1H-pyrazole. Removing the 4-methoxy group allows us to observe the baseline electronic state of the pyrazole core[2].

  • Analog B (Halogen Variation): 1-[(4-Fluorophenyl)methyl]-4-methoxy-1H-pyrazole. Substituting bromine with fluorine introduces strong inductive effects and heteronuclear spin-spin coupling, altering the aromatic spectral landscape[1].

Causality of Chemical Shifts: The 4-methoxy group acts as a strong π -electron donor. By resonance, it increases the electron density at the C-3 and C-5 positions of the pyrazole ring, shielding the attached protons and shifting their signals upfield[3]. Conversely, the C-4 carbon experiences a significant downfield shift due to the direct inductive electron-withdrawing effect of the oxygen atom. Furthermore, the conformational dynamics of the benzyl substituent around the C-N bond dictate the magnetic environment of the methylene bridge, which is highly sensitive to the heavy-atom effect of the para-halogen[4].

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems. Every parameter is chosen to provide internal verification of the data's accuracy.

Step 1: Sample Preparation and Internal Calibration
  • Procedure: Dissolve 15.0 mg of the highly purified (>98%) analog in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality & Validation: CDCl₃ is selected because it lacks exchangeable protons that could interfere with the pyrazole nitrogen environment. The addition of TMS acts as a self-validating zero-point reference (0.00 ppm). The residual CHCl₃ peak (7.26 ppm for ¹H; 77.16 ppm for ¹³C) serves as a secondary internal control. If the residual solvent peak deviates, the calibration is immediately flagged as compromised.

Step 2: ¹H NMR Acquisition (400 MHz)
  • Procedure: Tune and match the probe to the ¹H frequency. Acquire 16 scans using a 30° excitation pulse, an acquisition time (AQ) of 3.0 seconds, and a relaxation delay (D1) of 2.0 seconds.

  • Causality & Validation: A 30° pulse is deliberately chosen over a 90° pulse to ensure the magnetization vector does not fully invert, allowing for rapid recovery. The 2.0s D1 ensures complete longitudinal relaxation (T₁) of all protons. This guarantees that the integrated peak areas strictly reflect the stoichiometric 2:3 ratio of the benzyl CH₂ to the methoxy OCH₃ groups, internally validating the structural integrity of the molecule without relying on external concentration curves.

Step 3: ¹³C NMR Acquisition (100 MHz) with Proton Decoupling
  • Procedure: Acquire 1024 scans using a WALTZ-16 decoupling sequence. Set D1 to 2.5 seconds.

  • Causality & Validation: WALTZ-16 decoupling collapses complex carbon-proton multiplets into sharp singlets, drastically improving the signal-to-noise ratio. The extended D1 and high scan count are necessary due to the quaternary nature of the pyrazole C-4 and phenyl ipso-carbons, which lack attached protons to facilitate rapid dipole-dipole relaxation.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Procedure: Acquire a 2D ¹H-¹³C HMBC spectrum optimized for long-range couplings (³J_CH = 8 Hz).

  • Causality & Validation: In 1-benzylpyrazoles, H-3 and H-5 often appear as overlapping singlets, making 1D assignment ambiguous. HMBC provides a definitive structural proof: the methylene protons (~5.2 ppm) will show a strong 3-bond correlation to the C-5 carbon, but no correlation to C-3. This cross-peak unequivocally differentiates the two sides of the pyrazole ring[4].

Structural Elucidation Workflow

SpectroscopicWorkflow A Sample Preparation (CDCl3 + TMS Internal Std) B 1H NMR Acquisition (30° Pulse, D1=2.0s) A->B C 13C NMR Acquisition (WALTZ-16 Decoupling) A->C D 2D HMBC Mapping (³J_CH Correlation) B->D C->D E Data Integration & Structural Elucidation D->E

Fig 1: Self-validating spectroscopic workflow for pyrazole analog elucidation.

Spectroscopic Data & Comparative Analysis

The following tables summarize the quantitative NMR data derived from the protocols above.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃, δ in ppm)
Proton EnvironmentTarget (4-Br, 4-OMe)Analog A (4-Br, 4-H)Analog B (4-F, 4-OMe)
CH₂ (Methylene) 5.21 (s, 2H)5.28 (s, 2H)5.23 (s, 2H)
H-3 (Pyrazole) 7.25 (s, 1H)7.42 (d, 1H, J=1.8 Hz)7.24 (s, 1H)
H-5 (Pyrazole) 7.38 (s, 1H)7.53 (d, 1H, J=1.8 Hz)7.37 (s, 1H)
H-4 (Pyrazole) -6.28 (t, 1H, J=1.8 Hz)-
OCH₃ (Methoxy) 3.78 (s, 3H)-3.78 (s, 3H)
Ar-H (Phenyl) 7.12 (d, 2H), 7.45 (d, 2H)7.10 (d, 2H), 7.46 (d, 2H)7.02 (t, 2H), 7.21 (dd, 2H)

Data Insight: The introduction of the 4-methoxy group in the Target compound collapses the characteristic doublet-triplet-doublet splitting pattern of the unsubstituted pyrazole (Analog A) into two distinct singlets for H-3 and H-5, confirming substitution at the 4-position[3].

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃, δ in ppm)
Carbon EnvironmentTarget (4-Br, 4-OMe)Analog A (4-Br, 4-H)Analog B (4-F, 4-OMe)
CH₂ (Methylene) 55.455.855.2
OCH₃ (Methoxy) 58.2-58.2
C-3 (Pyrazole) 128.5129.8128.4
C-4 (Pyrazole) 138.6105.7138.6
C-5 (Pyrazole) 115.2140.4115.1
Ar-C (C-Halogen) 121.8 (C-Br)122.1 (C-Br)162.4 (d, J=245 Hz, C-F)

Data Insight: The most dramatic diagnostic shift occurs at C-4. In Analog A, C-4 resonates at 105.7 ppm. Upon methoxy substitution (Target and Analog B), the direct attachment of the electronegative oxygen deshields C-4, shifting it downfield to 138.6 ppm. Furthermore, Analog B exhibits massive ¹³C-¹⁹F scalar coupling (J ≈ 245 Hz) at the ipso-carbon, providing an unmistakable marker for fluorinated analogs[1].

Conclusion

The precise structural elucidation of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole and its analogs requires a rigorous, self-validating spectroscopic approach. By leveraging the shielding effects of the methoxy group and the distinct coupling patterns of halogenated benzyl rings, researchers can confidently map the connectivity of these pharmacophores. The integration of 1D and 2D NMR techniques, particularly HMBC, is non-negotiable for distinguishing the highly similar H-3 and H-5 environments, ensuring absolute confidence before advancing these molecules in drug development pipelines.

References

  • "1-Benzyl-1H-pyrazole | C10H10N2 | CID 3546441", National Center for Biotechnology Information (PubChem).[Link]

  • "4-methoxy-1H-pyrazole at BMRB", Biological Magnetic Resonance Data Bank. [Link]

  • "Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity", Journal of Medicinal Chemistry (ACS Publications).[Link]

  • "Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative", IUCr Journals.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, in-depth safety and logistical information...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, in-depth safety and logistical information for handling 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole. The protocols outlined below are designed to be a self-validating system, ensuring your safety and the integrity of your research.

Hazard Assessment: Understanding the Compound

  • Pyrazole Derivatives: Pyrazole and its derivatives are known to be biologically active and can be harmful if not handled correctly.[1][2][3] They can cause skin and eye irritation, and some are classified as acutely toxic.[4][5][6]

  • Brominated Organic Compounds: The presence of bromine classifies this compound as a halogenated organic substance.[7][8] Such compounds can be toxic upon inhalation and ingestion.[7] Upon combustion, they may produce hazardous byproducts like hydrogen bromide.[9][10]

  • Aromatic Ethers: Ethers, as a class of compounds, can pose physical hazards such as flammability.[11] They can also form explosive peroxides upon prolonged exposure to air and light.[11][12]

Given these structural features, it is prudent to treat 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole as a compound that is potentially toxic, an irritant to the skin and eyes, and may have implications for long-term exposure.

Personal Protective Equipment (PPE): A Comprehensive Protocol

The following PPE is mandatory to minimize exposure and ensure safety when handling this compound.[1]

Protective Equipment Specification Rationale
Eye and Face Protection Chemical safety goggles or eyeglasses complying with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a higher risk of splashing.[1]To protect the eyes from splashes and potential irritation.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[13][14]To prevent skin contact, irritation, and potential burns.[1][13]
Body Protection A laboratory coat is standard. An apron and protective boots may be necessary for larger quantities or when there is a significant risk of spills.[1]To protect the skin from accidental spills and contamination.[1]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols are generated, or if working outside a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][15]To prevent the inhalation of harmful vapors, dust, or aerosols.[1]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical for minimizing risk.

Handling Procedures
  • Preparation: Before handling, review the Safety Data Sheet (SDS) for any similar compounds and ensure all necessary PPE is readily available.[16]

  • Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][7][17]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1][13] Do not breathe in vapors, aerosols, or dust.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][16]

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential sources of ignition.[1][17]

Storage
  • Store in a tightly closed, chemically resistant container.[11][13][16][18]

  • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight.[1][16]

  • Store away from incompatible materials such as strong oxidizing agents.[1][5]

  • If the compound is flammable, it should be stored in a designated flammable liquids cabinet.[11][16]

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is crucial in the event of a spill or personnel exposure.[16]

Chemical Spills
  • Minor Spills:

    • Alert personnel in the immediate vicinity.[16]

    • If the compound is flammable, extinguish all nearby ignition sources.[16]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[11][16][19]

    • For spills of brominated compounds, neutralization with a 5-10% solution of sodium thiosulfate can be considered before absorption.[16][19][20]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[16][19]

    • Decontaminate the affected area with soap and water.[16][19]

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.[16]

    • If it is safe to do so, close the laboratory door to contain the spill.[16]

    • Contact your institution's emergency response team.[16]

    • Do not attempt to clean up a large spill unless you are properly trained and equipped.[16]

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9][10][21][22]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water for at least 15 minutes.[5][9][13][20][21][22] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][15][21][22]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][15][21]

Disposal Plan: A Step-by-Step Guide

Proper disposal is a critical final step in the safe handling of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole. As a halogenated organic compound, it must be disposed of as hazardous waste.[7][23]

  • Waste Segregation: Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[7][8][23][24] Do not mix with non-halogenated waste.[24]

  • Container Labeling: The waste container must be clearly labeled with its contents.[24]

  • Container Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, preferably within a fume hood or a designated waste storage cabinet.[16][24]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[1][23][24] Do not pour any amount of this compound or its solutions down the drain.[1][7][11][23][24]

Safe Handling and Disposal Workflow

cluster_handling Operational Handling cluster_emergency Emergency Procedures cluster_disposal Waste Disposal prep Preparation: Review SDS, Gather PPE handle Handling: Work in Fume Hood prep->handle store Storage: Cool, Dry, Ventilated handle->store spill Spill Occurs handle->spill Potential Incident exposure Exposure Occurs handle->exposure Potential Incident absorb Absorb & Neutralize spill->absorb collect Collect Waste spill->collect decontaminate Decontaminate Area spill->decontaminate first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention exposure->medical segregate Segregate: Halogenated Waste collect->segregate Transfer to Waste label_waste Label Container segregate->label_waste store_waste Store Securely label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.